molecular formula C11H10BrNS B13250677 2-bromo-N-(thiophen-3-ylmethyl)aniline

2-bromo-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13250677
M. Wt: 268.17 g/mol
InChI Key: CULOXIJZABWCFM-UHFFFAOYSA-N
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Description

2-bromo-N-(thiophen-3-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H10BrNS and its molecular weight is 268.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

2-bromo-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H10BrNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2

InChI Key

CULOXIJZABWCFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CSC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Theoretical and Computational Exploration of Thiophene-Aniline Derivatives: From Molecular Design to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of thiophene-aniline derivatives. We will delve into the causality behind computational choices, linking theoretical predictions to tangible experimental outcomes and exploring the vast therapeutic landscape these fascinating molecules occupy.

Introduction: The Significance of the Thiophene-Aniline Scaffold

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a "privileged pharmacophore" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including anti-inflammatory agents like Suprofen and antiplatelet drugs such as Clopidogrel.[1] When coupled with an aniline moiety, another critical building block in drug discovery, the resulting scaffold offers a versatile platform for developing novel therapeutics. Thiophene-aniline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

The power of modern computational chemistry lies in its ability to predict, rationalize, and guide the synthetic exploration of these molecules.[2] By modeling their behavior at the quantum level, we can gain profound insights into their structure, electronic properties, and potential interactions with biological targets, thereby accelerating the drug discovery pipeline and reducing reliance on costly and time-consuming empirical screening.

cluster_Thiophene Thiophene Core cluster_Aniline Aniline Core cluster_Properties Resulting Properties & Applications Thiophene Thiophene Ring (Electron-rich donor) Linker Linker/Direct Bond Thiophene->Linker Aniline Aniline Ring (Versatile scaffold) Aniline->Linker Substituents Substituents (R1, R2...) (Modulate properties) Linker->Substituents Anticancer Anticancer Substituents->Anticancer Antioxidant Antioxidant Substituents->Antioxidant NLO Nonlinear Optical Substituents->NLO Conductive Conductive Polymers Substituents->Conductive

Caption: Logical relationship of the Thiophene-Aniline scaffold.

Core Computational Methodologies: The Scientist's Toolkit

The selection of a computational method is dictated by the specific question being asked. For thiophene-aniline systems, we are often interested in their electronic structure, reactivity, and interaction with macromolecules.

Density Functional Theory (DFT)

Expertise & Experience: DFT stands as the workhorse for quantum chemical calculations in drug discovery due to its excellent balance of accuracy and computational cost.[7] For π-conjugated systems like thiophene-aniline derivatives, DFT accurately models electron correlation, which is crucial for describing their electronic and optical properties.

The choice of functional and basis set is a critical decision. The B3LYP hybrid functional is frequently employed as it provides reliable results for a wide range of organic molecules.[7][8][9] Basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,2p) are common choices, offering a robust description of the electronic distribution, including polarization and diffuse functions necessary for modeling non-covalent interactions.[7][8]

Key Applications of DFT:

  • Geometry Optimization: The first and most crucial step is to find the molecule's lowest energy conformation.[7] An optimized geometry is essential for the accuracy of all subsequent property calculations.

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO-LUMO energy gap (ΔEH-L) is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.[10] A smaller gap generally implies higher reactivity and is often correlated with enhanced biological activity.[10]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how a molecule will interact with a receptor's active site.

  • Time-Dependent DFT (TD-DFT): To correlate computational results with experimental UV-Vis spectroscopy, TD-DFT is the method of choice. It calculates the electronic transition energies, providing a theoretical absorption spectrum that can validate the computed electronic structure.[7][8]

Molecular Docking

Trustworthiness: While DFT provides insights into the intrinsic properties of a molecule, molecular docking predicts its preferred orientation and binding affinity within a biological target's active site.[11][12] This technique is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a protein target of known 3D structure.[13]

The process involves treating the ligand (thiophene-aniline derivative) as flexible and the receptor as either rigid or partially flexible. A scoring function then estimates the binding energy (often reported in kcal/mol), with more negative scores indicating a more favorable interaction.[11] These studies are critical for understanding the specific interactions, such as hydrogen bonds or π-stacking, that anchor the ligand in the binding pocket.[10]

start Virtual Molecule Design dft Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->dft fmo Electronic Properties (HOMO, LUMO, MEP) dft->fmo tddft Optical Properties (TD-DFT for UV-Vis) dft->tddft docking Biological Activity Prediction (Molecular Docking) dft->docking sar Analyze SAR & Refine Design docking->sar sar->start Iterate synthesis Experimental Synthesis & Validation sar->synthesis

Caption: A typical computational workflow for drug discovery.

Key Findings & Structure-Activity Relationships (SAR)

Computational studies have been instrumental in elucidating the SAR for various biological activities of thiophene-aniline derivatives.

Anticancer Activity

A significant body of research focuses on thiophene derivatives as anticancer agents.[3][14][15] Computational docking studies have shown that these compounds can act as kinase inhibitors, binding to the ATP pocket of enzymes crucial for cancer cell proliferation.[14][16]

  • SAR Insights: Studies have revealed that the nature and position of substituents on the aniline and thiophene rings are critical.[17] Electron-withdrawing groups at the meta-position of the phenyl ring have been shown to enhance antiproliferative activity.[17] Molecular docking has complemented these findings, showing that these groups can form crucial hydrogen bonds with amino acid residues in the target's active site.[17][18] For example, certain derivatives have shown promising docking scores against VEGFR-2 and lactate dehydrogenase (LDH-A), two important targets in oncology.[12][16]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the search for potent antioxidants a key research area.[4] Thiophene derivatives have shown significant radical scavenging capabilities.[4][17]

  • SAR Insights: The antioxidant potential is often linked to the molecule's ability to donate a hydrogen atom or an electron. DFT calculations help predict this by computing bond dissociation energies and ionization potentials. Studies have found that electron-donating groups on the phenyl ring enhance antioxidant activity.[17] For instance, the 3-amino thiophene-2-carboxamide derivatives have demonstrated the highest antioxidant activity, which correlates with their high HOMO energy levels, indicating a greater ease of electron donation.[10]

Data Presentation: Summary of Computational & Experimental Data

Table 1: Typical Computational Parameters for Thiophene-Aniline Studies

ParameterTypical SpecificationRationale & JustificationSource(s)
Methodology Density Functional Theory (DFT)Balances accuracy and computational cost for organic molecules.[7][19]
Functional B3LYPA hybrid functional providing reliable geometries and electronic properties.[7][8][9]
Basis Set 6-311+G(d,p)Provides a flexible description of electron distribution.[7][8]
Solvation Model IEFPCM (Implicit)Accounts for the effect of a solvent environment on molecular properties.[7]
Software Gaussian, AutoDockStandard, well-validated software packages for quantum chemistry and docking.[7][11]

Table 2: Selected Thiophene Derivatives and Their Predicted/Observed Activities

Compound ClassTargetKey FindingActivity MetricSource(s)
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylatesCancer Cell LinesCompound 8e showed potent, broad-spectrum anticancer activity.Growth Inhibition (0.411-2.8 µM)[17]
3-substituted thieno[2,3-d]pyrimidin-4(3H)-onesLactate Dehydrogenase-APotent inhibitors, with MolDock scores indicating strong binding affinity.MolDock Score (-127 to -171)[12]
Amino-thiophene derivativesA2780 (Ovarian Cancer)Compound 15b showed significant growth inhibition.IC50 (10±0.15 µM)[20]
3-amino thiophene-2-carboxamideABTS radicalDerivative 7a exhibited significant radical scavenging activity.% Inhibition (62.0%)[10]

Experimental Protocols: From Silico to Benchtop

A key principle of trustworthiness is the validation of in silico predictions with in vitro and in vivo data. The following protocols outline the standard methodologies.

Protocol 1: Gewald Synthesis of 2-Aminothiophene Derivatives

This multicomponent reaction is a highly efficient method for synthesizing substituted 2-aminothiophenes, which are common precursors.[17]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the active methylene nitrile (e.g., malononitrile), a ketone (e.g., cyclohexanone), and elemental sulfur in a suitable solvent such as ethanol or DMF.

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The precipitated solid is the crude product.

  • Purification: Collect the solid by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Protocol 2: Molecular Docking with AutoDock

This protocol provides a generalized workflow for docking a thiophene-aniline ligand into a protein target.

Step-by-Step Methodology:

  • Target Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDockTools (ADT), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms. Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of the thiophene-aniline derivative and convert it to a 3D structure.

    • Perform a geometry optimization using DFT (as described in section 2.1) or a faster method like a semi-empirical calculation.

    • Using ADT, define the rotatable bonds, merge non-polar hydrogens, and compute Gasteiger charges. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Use AutoDock Vina or a similar program to run the docking simulation. The software will explore various conformations and orientations of the ligand within the grid box.

    • The program will output a set of binding poses ranked by their docking scores (binding affinity).

  • Analysis:

    • Visualize the top-ranked poses using software like PyMOL or Discovery Studio.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's amino acid residues. This analysis provides the structural basis for the predicted binding affinity.

Conclusion and Future Perspectives

The synergy between theoretical calculations and experimental work has profoundly advanced our understanding of thiophene-aniline derivatives. Computational methods like DFT and molecular docking are no longer just academic exercises; they are indispensable tools that provide predictive power, rationalize experimental observations, and guide the design of more potent and selective therapeutic agents.

Future research will likely focus on leveraging machine learning and AI algorithms trained on large datasets of computational and experimental results to further accelerate the discovery process. Exploring the metabolic stability and potential toxicity of these derivatives through computational methods, such as predicting interactions with cytochrome P450 enzymes, will also be crucial for translating promising leads into clinical candidates.[21] The thiophene-aniline scaffold remains a fertile ground for discovery, and with the continued evolution of computational science, its full therapeutic potential is yet to be realized.

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Solubility and stability of 2-bromo-N-(thiophen-3-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-bromo-N-(thiophen-3-ylmethyl)aniline

Executive Summary

2-bromo-N-(thiophen-3-ylmethyl)aniline is a highly versatile, halogenated secondary amine. Featuring both a bromo-substituted phenyl ring and a thiophene heterocycle, it serves as a critical intermediate in the synthesis of complex indole/indoline derivatives and biologically active heterocycles[1]. However, its dual-ring lipophilic nature and the presence of a benzylic-type C-N bond present unique challenges in formulation, requiring precise solubility and stability profiling. This whitepaper elucidates the causality behind its physicochemical behavior and provides self-validating experimental protocols for its characterization.

Structural Analytics & Physicochemical Causality

To understand the macroscopic behavior of 2-bromo-N-(thiophen-3-ylmethyl)aniline, we must first analyze its molecular architecture. The compound's properties are dictated by three distinct moieties:

  • The 2-Bromoaniline Core: The bulky, electron-withdrawing bromine atom at the ortho position sterically hinders the secondary amine while significantly increasing the molecule's overall lipophilicity (LogP)[1].

  • The Thiophene Ring: A sulfur-containing heteroaromatic system that contributes to π-π stacking interactions but is uniquely susceptible to specific oxidative pathways[2].

  • The Benzylic-Type Linker: The methylene bridge connecting the amine to the thiophene ring is a known metabolic and chemical soft spot, prone to oxidative cleavage[3].

Because of these structural features, the compound exhibits high permeability but inherently poor aqueous solubility.

Table 1: Predictive Physicochemical Profile
ParameterExpected Range / CharacteristicCausality / Structural Driver
Aqueous Solubility < 10 µg/mL (Low)High lipophilicity driven by the bromo-aromatic and thiophene rings[4].
Organic Solubility High (> 50 mg/mL)Readily soluble in DMSO, DCM, and DMF due to non-polar structural dominance.
pKa (Amine) ~ 2.0 - 3.5The electron-withdrawing ortho-bromo group suppresses the basicity of the aniline nitrogen[1].
Primary Degradation S-Oxidation, N-DealkylationThiophene sulfur is vulnerable to reactive oxygen species (ROS); the C-N bond is susceptible to hydrolysis[3][5].

Solubility Profiling: Thermodynamic vs. Kinetic Paradigms

In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is paramount to prevent false negatives in high-throughput screening (HTS)[6].

  • Kinetic Solubility: Measures the point of precipitation when a pre-dissolved organic stock (typically in DMSO) is introduced into an aqueous buffer[7]. This mimics the conditions of in vitro biological assays.

  • Thermodynamic Solubility: Measures the equilibrium solubility of the solid crystalline compound in an aqueous medium over an extended period (24–48 hours)[6].

For highly lipophilic thiophene-aniline derivatives, standard aqueous buffers often yield unquantifiable results. To overcome this in synthetic applications (such as Suzuki cross-couplings), researchers employ micellar solubilization techniques using aqueous surfactants like Kolliphor EL (2 w%), which drastically enhances the apparent solubility of bromoanilines and thiophenes[8][9].

G Step1 Prepare 10 mM Stock (in 100% DMSO) Step2 Serial Dilution (Aqueous Buffer, pH 7.4) Step1->Step2 Target: 1-150 µM Step3 Incubation (2h at 25°C, Shake-Flask) Step2->Step3 Equilibrate Step4 Phase Separation (Filtration 0.45 µm or Centrifugation) Step3->Step4 Remove Precipitates Step5 Quantitation (LC-MS/MS or UV-Vis) Step4->Step5 Analyze Filtrate

Figure 1: Standard Kinetic Solubility Shake-Flask Workflow for early-stage profiling.

Stability & Forced Degradation Mechanisms

A self-validating stability protocol must stress the molecule across all potential degradation vectors. For 2-bromo-N-(thiophen-3-ylmethyl)aniline, the degradation pathways are highly specific:

  • Oxidative Stability (The Thiophene Vulnerability): Thiophene rings are generally stable, but under oxidative stress (e.g., peroxides, singlet oxygen, or Cytochrome P450 enzymes), they undergo [2+4] cycloaddition or direct oxidation to form thiophene-S-oxides and epoxides[2][5]. These intermediates often rearrange into thiolactones or phenols.

  • Hydrolytic Stability (The C-N Bond): N-benzyl aniline derivatives are susceptible to N-dealkylation under extreme acidic or basic conditions, cleaving into 2-bromoaniline and thiophene-3-carboxaldehyde[3].

  • Photolytic Stability: Halogenated aromatics (specifically bromo-derivatives) exhibit sensitivity to UV light, which can induce homolytic cleavage of the C-Br bond, generating radical species[10].

G Parent 2-bromo-N-(thiophen-3-ylmethyl)aniline Oxidation1 Thiophene S-Oxidation (via ROS/CYP450) Parent->Oxidation1 H2O2 / O2 Oxidation2 N-Dealkylation (C-N Cleavage) Parent->Oxidation2 Acid/Base/Heat Photo Photolytic Debromination (UV Exposure) Parent->Photo hν (UV/Vis) Degradant1 Thiophene-S-oxide / Epoxide Oxidation1->Degradant1 Degradant2 2-Bromoaniline + Thiophene-3-carboxaldehyde Oxidation2->Degradant2 Degradant3 Radical Byproducts Photo->Degradant3

Figure 2: Predictive forced degradation pathways for 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific filtration steps prevents false readouts caused by compound adsorption or UV-Vis spectral overlap.

Protocol A: Shake-Flask Kinetic Solubility Assay

Rationale: LC-MS/MS is prioritized over UV-Vis detection because potential degradation products (like thiophene-3-carboxaldehyde) possess strong, overlapping UV chromophores that can artificially inflate apparent solubility readings.

Materials: 100 mM Phosphate Buffered Saline (PBS) pH 7.4, 100% DMSO, 0.45 µm Millipore Multiscreen solubility filter plates[6][7]. Procedure:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM master stock.

  • Spiking: Aliquot 15 µL of the 10 mM stock into 985 µL of PBS (pH 7.4) in a 96-well deep-well plate to achieve a target concentration of 150 µM (1.5% DMSO final concentration)[4].

  • Equilibration: Seal the plate and incubate on a plate shaker at 500 rpm for 2 hours at 25°C.

  • Phase Separation: Transfer the suspension to a 0.45 µm filter plate. Apply a vacuum (0.2 atm) using a manifold to separate the precipitate from the saturated solution[7].

  • Quantitation: Dilute the filtrate 1:10 in acetonitrile (to prevent precipitation prior to injection) and analyze via LC-MS/MS against a separately built calibration curve (1–200 µM in 50:50 AcN:Water).

  • Validation Control: Run Furosemide (high solubility) and Albendazole (low solubility) concurrently to validate the assay's dynamic range[4].

Protocol B: Forced Degradation (Stability-Indicating) Assay

Rationale: By forcing the compound through extreme conditions, we identify its weakest structural links, allowing for the development of stability-indicating analytical methods (SIAMs)[3].

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the sample. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to the sample. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂ to the sample. Incubate at room temperature for 24 hours (monitor for thiophene-S-oxide formation).

    • Photolysis: Expose the sample in a quartz cuvette to UV/Vis light (1.2 million lux hours and 200 watt hours/m²) per ICH Q1B guidelines[3].

  • Quenching & Analysis: Neutralize the acid/base samples. Analyze all samples via HPLC-DAD-MS.

  • Data Interpretation: Calculate the % recovery of the parent peak. A mass balance approach must be used; the sum of the parent peak area and degradant peak areas should approximate the initial un-stressed control area.

Sources

Potential research applications of substituted N-(thienylmethyl)anilines

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Therapeutic Potential of Substituted N-(Thienylmethyl)anilines: A Technical Guide to Synthesis, Mechanisms, and Application

Executive Summary

As drug development increasingly relies on privileged scaffolds to navigate complex biological targets, substituted N-(thienylmethyl)anilines have emerged as highly versatile pharmacophores. By bridging a thiophene ring—a classic bioisostere for benzene with unique electronic properties—with a customizable aniline moiety, researchers can finely tune both steric and electronic parameters. Written from the perspective of a Senior Application Scientist, this whitepaper provides an authoritative technical guide to the synthesis, biological evaluation, and self-validating experimental workflows for this class of compounds, focusing specifically on the well-characterized derivative 4-Propoxy-N-(2-thienylmethyl)aniline .

Structural Rationale and Chemical Synthesis

The architectural brilliance of N-(thienylmethyl)anilines lies in their modularity. The thiophene ring provides a lipophilic, electron-rich core that frequently engages in π-π stacking and sulfur-aromatic interactions within target protein binding pockets. When conjugated to an aniline derivative, the resulting secondary amine acts as a critical hydrogen bond donor, while the substituents on the phenyl ring (such as a propoxy group) dictate the molecule's overall lipophilicity and spatial orientation.

The synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline is a prime example of a highly efficient, three-step linear sequence 1. The critical final step proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)thiophene.

Synthesis N1 4-Nitrophenol + Propyl Bromide N2 4-Propoxynitrobenzene N1->N2 Williamson Ether Synthesis (K2CO3, Heat) N3 4-Propoxyaniline N2->N3 Nitro Reduction (H2/Pd or SnCl2) N5 4-Propoxy-N-(2-thienylmethyl)aniline N3->N5 Nucleophilic Substitution (Aprotic Solvent, Base) N4 2-(Chloromethyl)thiophene N4->N5 Electrophilic Donor

Synthetic workflow for 4-Propoxy-N-(2-thienylmethyl)aniline.

Anticancer Applications & Apoptotic Signaling

Recent biochemical research has highlighted the anti-proliferative efficacy of 4-Propoxy-N-(2-thienylmethyl)aniline across diverse cancer cell lines 2. The primary mechanism of action is the induction of apoptosis, likely driven by the modulation of key signaling pathways involved in cell survival.

Table 1: Reported Anti-Proliferative Activity of 4-Propoxy-N-(2-thienylmethyl)aniline

Cell LineCancer TypeObserved EffectSource
MDA-MB-231Breast CancerDose-dependent inhibition of proliferation; apoptosis induction2
HeLaCervical CancerDose-dependent inhibition of proliferation; apoptosis induction2
C6GliomaDose-dependent inhibition of proliferation; apoptosis induction2

Understanding the causality behind this activity requires mapping the hypothesized signaling cascade. Structurally related thiophene-anilines frequently disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Pathway Drug 4-Propoxy-N-(2-thienylmethyl)aniline Target Kinase/Receptor Modulation Drug->Target Binding & Inhibition Stress Cellular Stress / ROS Generation Target->Stress Pathway Disruption Mito Mitochondrial Depolarization Stress->Mito Intrinsic Pathway Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Execution Caspase->Apoptosis Cellular Dismantling

Hypothesized intrinsic apoptotic signaling pathway in targeted cancer cells.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that no protocol is complete unless it contains internal mechanisms to validate its own success or failure. The following methodologies are designed strictly as self-validating systems to ensure absolute data integrity.

Protocol A: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline
  • Causality & Design: The nucleophilic substitution requires an aprotic solvent to prevent the solvation of the nucleophile. A base is strictly necessary to neutralize the HCl byproduct, which would otherwise protonate the aniline nitrogen and halt the reaction 1.

  • Self-Validation Mechanism: Real-time Thin Layer Chromatography (TLC) monitoring against pure starting materials ensures reaction completion. Post-purification LC-MS must show a single peak corresponding to the exact mass of the product, validating purity and identity simultaneously.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-propoxyaniline in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of potassium carbonate (K₂CO₃). Rationale: K₂CO₃ acts as an acid scavenger without acting as a competing nucleophile.

  • Electrophile Introduction: Dropwise, add 1.1 equivalents of 2-(chloromethyl)thiophene to the stirring solution.

  • Reaction & Monitoring: Stir the mixture at 60°C. Monitor via TLC (Hexane:Ethyl Acetate 8:2) every 2 hours until the 4-propoxyaniline spot completely disappears.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the final compound.

Protocol B: Flow Cytometric Evaluation of Apoptosis (Annexin V/PI)
  • Causality & Design: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane early in apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Using both allows researchers to temporally map the compound's cytotoxic mechanism 2.

  • Self-Validation Mechanism: The assay mandates four distinct control tubes: Unstained cells (autofluorescence baseline), Annexin V only (compensation control), PI only (compensation control), and a Staurosporine-treated positive control (validates that the reagents are actively detecting apoptosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 3x10⁵ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Treatment: Treat cells with varying concentrations of 4-Propoxy-N-(2-thienylmethyl)aniline (e.g., 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine). Incubate for 48 hours.

  • Harvesting (Critical Step): Collect the culture media (containing floating, late-apoptotic cells). Trypsinize the adherent cells and pool them with the collected media. Rationale: Discarding the media leads to a false-negative underrepresentation of apoptosis.

  • Washing: Centrifuge the pooled cells at 300 x g for 5 minutes. Wash the resulting pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer to each tube to halt the staining process and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

References

  • BenchChem. "Application Notes and Protocols for 4-Propoxy-N-(2-thienylmethyl)aniline in Biochemical Research." BenchChem, 2025.
  • BenchChem. "4-Propoxy-N-(2-thienylmethyl)aniline IUPAC name and structure." BenchChem, 2025.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of N-(Thienylmethyl)anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The N-(thienylmethyl)aniline structural motif is a privileged scaffold in medicinal chemistry, frequently evaluated for its antiproliferative, antimicrobial, and targeted kinase inhibition properties[1]. A prominent example is 4-propoxy-N-(2-thienylmethyl)aniline, which has demonstrated notable in vitro efficacy against human breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa) cell lines[2].

Synthesizing this motif via traditional SN​2 nucleophilic substitution (e.g., reacting anilines with 2-(chloromethyl)thiophene) is plagued by the inherent instability of thienylmethyl halides, which readily polymerize and promote uncontrollable over-alkylation. To achieve high chemoselectivity and yield, Palladium-catalyzed methodologies have become the industry standard. This technical guide details two orthogonal Pd-catalyzed strategies:

  • Heterogeneous Reductive Amination: The preferred route for electron-rich to neutral anilines.

  • Homogeneous Buchwald-Hartwig Cross-Coupling: The essential route for sterically hindered or highly deactivated aryl substrates[3].

Mechanistic Pathways & Causality

Pathway A: Chemoselective Reductive Amination (Pd/C)

Reductive amination utilizes stable 2-thiophenecarboxaldehyde and an aniline derivative. The reaction proceeds via the condensation of the amine and aldehyde to form a Schiff base (imine) intermediate. The critical causality in this pathway lies in the choice of catalyst: 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere selectively reduces the polarized C=N double bond without hydrogenating the electron-rich aromatic thiophene ring[1].

ReductiveAmination A Aniline Derivatives C Imine Intermediate (Schiff Base) A->C -H2O B 2-Thiophene- carboxaldehyde B->C D Pd/C, H2 (1 atm) Reduction C->D E N-(thienylmethyl)aniline Product D->E Chemoselective

Workflow of Pd/C-catalyzed reductive amination highlighting chemoselective imine reduction.

Pathway B: Buchwald-Hartwig Amination (Homogeneous Pd)

When coupling aryl halides with 2-thiophenemethylamine, the sulfur atom in the thiophene ring poses a significant risk of catalyst poisoning via strong coordination to the Pd(0) center. To circumvent this, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos) are strictly required[3]. These ligands serve a dual mechanistic purpose:

  • Steric Shielding: They prevent the thiophene sulfur from displacing the ligand and deactivating the metal center.

  • Accelerated Reductive Elimination: The extreme steric bulk forces the Pd(II) amido complex to rapidly undergo reductive elimination, releasing the product before detrimental side reactions (such as β -hydride elimination) can occur[4],[5].

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII AmineCoord Amine Coordination (Thienylmethylamine) PdII->AmineCoord Deprot Base Deprotonation (-HX) AmineCoord->Deprot PdII_Amido Pd(II) Aryl Amido Complex Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product N-(thienylmethyl)aniline RE->Product

Catalytic cycle of Buchwald-Hartwig amination utilizing bulky ligands to prevent sulfur poisoning.

Quantitative Data & Optimization

Table 1: Comparison of Synthetic Strategies

ParameterPathway A: Reductive AminationPathway B: Buchwald-Hartwig Coupling
Primary Bond Formed C(sp³) - NC(sp²) - N
Catalyst System Heterogeneous (10% Pd/C)Homogeneous (Pd(OAc)₂ / RuPhos)
Starting Materials Anilines + Thiophene-2-carboxaldehydeAryl Halides + 2-Thiophenemethylamine
Substrate Scope Electron-rich to neutral anilinesElectron-deficient, sterically hindered
Scalability Excellent (Easy filtration of Pd/C)Moderate (Requires ligand removal)
Key Side Reaction Over-reduction of thiophene (at high H2​ )Catalyst poisoning by thiophene sulfur

Table 2: Optimization of Buchwald-Hartwig Conditions (Model System) Coupling of 4-chlorotoluene with 2-thiophenemethylamine (2 mol% Pd(OAc)₂, 4 mol% Ligand, 1.5 eq Base, 12h).

LigandBaseSolventTemp (°C)Conversion (%)
PPh₃K₂CO₃Toluene100< 5% (Poisoned)
BINAPCs₂CO₃Dioxane10045%
XPhosNaOtBuToluene8582%
RuPhosNaOtBuToluene85> 95%

Experimental Methodologies & Self-Validating Protocols

Protocol A: Reductive Amination (Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline)

This protocol is optimized for high chemoselectivity, avoiding the reduction of the thiophene core[2].

  • Imine Condensation: Combine 4-propoxyaniline (1.0 eq, 10 mmol) and 2-thiophenecarboxaldehyde (1.05 eq, 10.5 mmol) in 30 mL of anhydrous methanol.

    • Causality: Methanol acts as both a polar solvent and a mild proton donor to facilitate the condensation. A slight stoichiometric excess of the aldehyde ensures complete consumption of the aniline, simplifying downstream purification.

  • Catalyst Charging: Carefully add 10% Pd/C (0.05 eq Pd) under a gentle argon blanket.

    • Causality: Dry Pd/C is highly pyrophoric; the argon blanket prevents premature ignition upon contact with methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature (1 atm) for 12 hours.

    • Causality: Mild pressure (1 atm) is strictly maintained. Elevated H2​ pressures or temperatures will lead to the undesired hydrogenation of the thiophene ring into a tetrahydrothiophene derivative.

  • Self-Validating System: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the bright yellow imine intermediate spot disappears. Confirm success via ¹H-NMR of the crude: The distinct aldehyde proton (~9.8 ppm) must vanish, replaced by a diagnostic methylene bridge doublet (~4.5 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess methanol, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol utilizes bulky biaryl phosphine ligands to enable the coupling of challenging aryl halides while preventing sulfur-induced catalyst death[6],[3].

  • Reagent Charging (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried Schlenk flask with the Aryl Halide (1.0 eq, 5 mmol), 2-thiophenemethylamine (1.2 eq, 6 mmol), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq, 7.5 mmol).

    • Causality: NaOtBu is a strong base required to deprotonate the coordinated amine, but it is highly hygroscopic. Glovebox setup prevents moisture-driven quenching of the base and oxidation of the electron-rich RuPhos ligand.

  • Solvent Addition & Heating: Seal the flask, remove it from the glovebox, and inject 20 mL of anhydrous, degassed toluene. Heat the mixture to 85°C in an oil bath for 12 hours.

    • Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the active Pd(0)L₁ species. Heating accelerates the turnover-limiting reductive elimination step.

  • Self-Validating System: Observe the reaction mixture visually. A successful, active catalytic cycle maintains a deep red/brown homogeneous solution. The sudden appearance of a black precipitate (Pd black) indicates ligand dissociation and catalyst death, signaling either oxygen ingress or sulfur poisoning.

  • Workup: Cool to room temperature, quench with 10 mL of water, and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Sources

Purification of 2-bromo-N-(thiophen-3-ylmethyl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of 2-Bromo-N-(thiophen-3-ylmethyl)aniline by Column Chromatography

Introduction & Chromatographic Challenges

In the synthesis of complex pharmaceutical intermediates, the isolation of secondary anilines such as 2-bromo-N-(thiophen-3-ylmethyl)aniline presents a distinct chromatographic challenge. This molecule—often synthesized via the reductive amination of 2-bromoaniline and thiophene-3-carboxaldehyde—features a lipophilic bromophenyl ring, an electron-rich thiophene moiety, and a basic secondary amine center.

When subjected to standard normal-phase silica gel chromatography, secondary amines exhibit severe band broadening, poor recovery, and "streaking" (tailing) across multiple fractions. This phenomenon is driven by causality: standard silica gel is inherently acidic (acting as a Brønsted acid with a surface pH of ~4.5–5.5). The basic lone pair on the secondary amine acts as a strong hydrogen bond acceptor, creating a high-affinity, non-linear adsorption-desorption cycle with the surface silanol (Si-O-H) groups[1]. To achieve high purity and yield, the chromatographic method must chemically interrupt this acid-base interaction.

Method Development & Causality-Driven Strategies

To overcome the thermodynamic affinity between the secondary aniline and the silica stationary phase, purification strategies must focus on neutralizing the acidic silanols.

Strategy A: Mobile Phase Modification (The Sacrificial Base) The most cost-effective approach is the addition of a volatile, strongly basic modifier to the mobile phase, typically 1–2% Triethylamine (TEA)[1]. Because TEA ( pKa​ ~10.7) is significantly more basic than the target secondary aniline ( pKa​ ~4.5), it acts as a "sacrificial base." TEA competitively and preferentially binds to the highly acidic silanol sites on the silica surface, effectively shielding the target molecule from these active sites. This forces the target compound to partition strictly based on its lipophilicity rather than its basicity, resulting in a symmetrical elution band[2].

Strategy B: Stationary Phase Modification (Amine-Functionalized Silica) For high-throughput or scale-up environments where removing TEA post-purification is undesirable, amine-functionalized silica (e.g., KP-NH) is the optimal choice. In this system, the silica surface is covalently bonded with a primary amine layer. This built-in shielding neutralizes the protic surface entirely, allowing basic compounds to be eluted using standard, unmodified solvent systems (like Hexane/Ethyl Acetate) with excellent mass transfer kinetics[3].

Workflow Start Crude Mixture: Secondary Aniline TLC TLC Screening (Hex/EtOAc) Start->TLC Check Severe Tailing? TLC->Check PathA Strategy A: Silica + 1% TEA Check->PathA Yes (Standard) PathB Strategy B: Amine-Silica (KP-NH) Check->PathB Yes (High-throughput) EluteB Elute: Hex/EtOAc (No Additives) Check->EluteB No EluteA Elute: Hex/EtOAc + 1% TEA PathA->EluteA PathB->EluteB Pure Pure Target Isolated EluteA->Pure EluteB->Pure

Workflow for selecting the optimal chromatographic strategy for secondary aniline purification.

Quantitative Data: Retention & Peak Dynamics

The table below summarizes the chromatographic behavior of the target molecule and its common synthetic precursors. The addition of 1% TEA dramatically collapses the target's Rf range into a tight, predictable band.

CompoundChemical Nature Rf​ (Hex/EtOAc 8:2) Rf​ (Hex/EtOAc 8:2 + 1% TEA)Band Profile / Peak Shape
Thiophene-3-carboxaldehyde Neutral Electrophile0.650.65Sharp, symmetrical
2-Bromo-N-(thiophen-3-ylmethyl)aniline Secondary Amine (Target)0.20 – 0.45 (Streak)0.40 Sharp, symmetrical
2-Bromoaniline Primary Amine0.10 – 0.30 (Streak)0.25Moderate tailing

Self-Validating Experimental Protocol: Silica Gel with TEA Deactivation

This protocol utilizes a self-validating system, meaning each phase incorporates a diagnostic check to ensure the physical chemistry of the column is behaving as intended before proceeding to the next step.

Step 1: Mobile Phase Preparation & 2D TLC Validation

  • Prepare a solvent system of Hexane and Ethyl Acetate (typically 85:15 v/v) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Validation Checkpoint (2D TLC): Spot the crude mixture on a standard silica TLC plate. Run the plate in Dimension 1 using the unmodified Hexane/EtOAc solvent. Dry the plate completely. Rotate the plate 90 degrees and run in Dimension 2 using the TEA-modified solvent.

  • Causality Check: The target compound should form a tight, symmetrical spot off the diagonal in the second dimension, proving that the TEA has successfully suppressed silanol interactions[1].

Step 2: Stationary Phase Neutralization (Column Packing)

  • Weigh the appropriate amount of standard silica gel (typically 30–50x the crude mass).

  • Prepare a slurry using the TEA-modified mobile phase.

  • Causality Check: It is critical to pack the column with the TEA-modified solvent rather than standard solvent. If the column is not pre-neutralized, the acidic silica will strip the TEA from the leading edge of your eluent during the run, leaving the target molecule unprotected and causing unexpected band broadening[2].

  • Pour the slurry into the column and pack under gentle positive pressure until the bed is stable.

Step 3: Sample Loading & Elution

  • Dissolve the crude 2-bromo-N-(thiophen-3-ylmethyl)aniline in a minimal volume of the TEA-modified eluent. If solubility is poor, add a single drop of Dichloromethane (DCM).

  • Validation Checkpoint: Ensure the sample is a perfectly clear solution. Particulates will act as secondary stationary phases, ruining the band profile.

  • Carefully load the sample onto the flat silica bed. Wash the sides of the column twice with 1 mL of eluent to ensure all material is pushed into the silica.

  • Elute the column isocratically. Collect fractions corresponding to 0.5 column volumes (CV).

Step 4: Fraction Analysis & Isolation

  • Monitor fractions via TLC. The target secondary aniline will elute as a highly concentrated band (typically spanning only 2–4 fractions).

  • Combine the pure fractions and concentrate under reduced pressure.

  • Validation Checkpoint: Because TEA has a boiling point of 89°C, it may co-concentrate slightly. To ensure complete removal of TEA, co-evaporate the final residue twice with 10 mL of toluene, followed by high vacuum drying for 4 hours.

Mechanism Silica Acidic Silanol (Si-OH) TEA Triethylamine (Competitor) Silica->TEA TEA Added Target Target Secondary Amine Silica->Target H-Bonding (Streaking) Neutralized Deactivated Silica (Si-O-H ··· TEA) TEA->Neutralized Preferential Binding Elution Symmetrical Elution Target->Elution Smooth Desorption Neutralized->Target Prevents Interaction

Mechanism of silanol deactivation by triethylamine to prevent secondary amine streaking.

References[1] Title: Purifying Aniline Derivatives by Column Chromatography. Source: BenchChem Technical Support Center. URL:https://www.benchchem.com/support/purifying-aniline-derivatives-by-column-chromatography[3] Title: Organic Amine Flash Purification Using A Novel Stationary Phase. Source: Biotage Application Notes. URL:https://www.biotage.com/blog/organic-amine-flash-purification-using-a-novel-stationary-phase[2] Title: How do I purify ionizable organic amine compounds using flash column chromatography?. Source: Biotage Blog. URL:https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography

Sources

Advanced Recrystallization Techniques for Bromoaniline Derivatives: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic principles, impurity exclusion mechanisms, and self-validating purification protocols.

Introduction and Mechanistic Context

Bromoaniline derivatives, particularly 4-bromoaniline, are indispensable building blocks in organic synthesis, serving as critical precursors for cross-coupling reactions, azo dyes, and pharmaceutical active ingredients[1][2]. However, the purification of these electron-rich aromatic amines presents unique challenges. Anilines are highly susceptible to air oxidation, often resulting in the formation of dark, conjugated polyaniline byproducts that readily occlude into the crystal lattice of the desired product during precipitation.

As a Senior Application Scientist, I emphasize that recrystallization is not merely a physical separation; it is a thermodynamically driven process of selective lattice assembly. To achieve high-purity bromoaniline derivatives, the chosen methodology must exploit the steep solubility-temperature gradient of the target molecule while actively sequestering oxidation products and unreacted starting materials[3].

Physicochemical Profiling of Bromoanilines

Understanding the physical properties of the target molecule is the first step in designing a self-validating purification system. The table below summarizes the key parameters that dictate solvent selection and handling protocols[1][2].

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility ProfileCommon Impurities
4-Bromoaniline 172.0256–66*Soluble in ethanol, ether; insoluble in waterp-Bromonitrobenzene, polyanilines
2-Bromoaniline 172.0232Soluble in ethanol; insoluble in waterortho-isomers, oxidation products
2,4-Dibromoaniline 250.9279–80Soluble in hot ethanol, ethyl acetateMono-brominated anilines

*Note: Literature values for the melting point of 4-bromoaniline vary (e.g., 56–62°C[1] vs. 69–71°C[2]), largely depending on the crystalline polymorph and the absolute absence of occluded water or oxidation impurities.

Causality in Experimental Design: The Ethanol/Water System

The most robust method for purifying solid bromoaniline derivatives is a mixed-solvent (co-solvent) recrystallization using an ethanol/water system[3][4].

  • The Role of Ethanol (The Solvent): Bromoanilines exhibit high solubility in boiling ethanol but moderate solubility at room temperature. Ethanol completely disrupts the intermolecular hydrogen bonding of the crude amine.

  • The Role of Water (The Antisolvent): Water acts as a highly tunable antisolvent. Because bromoanilines are highly hydrophobic, the dropwise addition of hot water to the boiling ethanolic solution artificially lowers the solubility limit, allowing the chemist to precisely pinpoint the metastable zone (the saturation point) without relying solely on temperature reduction[3].

  • The Role of Activated Carbon: Crude anilines are often dark brown or black due to trace polymeric oxidation products. Activated carbon possesses a massive surface area and a high affinity for large, conjugated, planar molecules. Adding carbon to the hot solvent selectively adsorbs these colored impurities while leaving the monomeric bromoaniline in solution[3].

Workflow Visualization

RecrystallizationWorkflow Start Crude Bromoaniline (Contains Oxidation/Byproducts) Dissolve Dissolution in Hot Solvent (Minimal Ethanol) Start->Dissolve Heat & Agitation Decolorize Activated Carbon Treatment (Adsorb Colored Impurities) Dissolve->Decolorize Add Charcoal HotFilter Hot Gravity Filtration (Remove Carbon & Insolubles) Decolorize->HotFilter Maintain Heat Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Clear Filtrate Crystallization Nucleation & Crystal Growth (Exclusion of Impurities) Cooling->Crystallization Supersaturation Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Solid-Liquid Separation Pure Pure Bromoaniline Crystals (Validation via MP & TLC) Filtration->Pure Drying under Vacuum

Workflow of bromoaniline recrystallization, highlighting impurity exclusion mechanisms.

Step-by-Step Protocol: Purification of 4-Bromoaniline

Safety Warning: 4-Bromoaniline is toxic, a potential mutagen, and readily absorbed through the skin[2][5]. All procedures must be conducted in a fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Dissolution and Decolorization
  • Weigh the Crude: Place the crude 4-bromoaniline into a suitably sized Erlenmeyer flask.

  • Minimal Solvent Addition: Add a minimal volume of hot absolute ethanol (approximately 2–3 mL per gram of crude) and heat gently on a hot plate until the solid dissolves[3].

    • Causality: Using the absolute minimum volume of the "good" solvent ensures that the maximum yield is recovered during the cooling phase. Excess ethanol will permanently trap the product in solution.

  • Carbon Treatment: If the solution is dark brown or black, briefly remove the flask from the heat to prevent boil-over, and add a small spatula tip (approx. 0.5% w/w) of activated decolorizing charcoal[3]. Boil the suspension gently for 2–3 minutes.

Phase 2: Hot Filtration and Saturation Tuning
  • Hot Gravity Filtration: Filter the boiling suspension through a fluted filter paper into a pre-warmed Erlenmeyer flask[5].

    • Self-Validation Check: The filtrate should be clear and pale yellow. If it remains dark, the carbon treatment must be repeated. If crystals form in the filter funnel, the funnel was not hot enough; wash it with a few drops of boiling ethanol.

  • Antisolvent Titration: Place the flask containing the clear filtrate back on the heat. Slowly add hot deionized water dropwise to the boiling ethanolic solution. Stop immediately when the solution becomes faintly cloudy (this indicates the saturation point)[3].

  • Clarity Restoration: Add 1 to 3 drops of hot ethanol until the cloudiness just disappears, yielding a perfectly clear, saturated solution[3].

Phase 3: Nucleation and Isolation
  • Controlled Cooling: Remove the flask from the heat source. Allow it to sit completely undisturbed at room temperature for 30 minutes.

    • Causality: Mechanical agitation or rapid cooling forces the product to "crash out" as an amorphous powder, trapping impurities. Slow, undisturbed cooling allows the thermodynamically favored, highly ordered crystal lattice to form, naturally excluding foreign molecules[3].

  • Ice Bath Maturation: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath (0–4°C) for 15 minutes to depress the solubility further and maximize yield[3].

  • Vacuum Filtration: Collect the purified crystals using a Büchner funnel under vacuum. Wash the crystal cake with a minimal amount of ice-cold 1:1 ethanol/water mixture to rinse away mother liquor adhering to the crystal surfaces[3][4].

  • Drying: Maintain the vacuum for 10 minutes to pull air through the cake, then transfer the crystals to a watch glass to dry completely in a vacuum desiccator[3][4].

Quality Control and Self-Validation

A robust protocol must be self-validating. To confirm the success of the recrystallization, perform the following analytical checks:

  • Thin-Layer Chromatography (TLC):

    • Method: Dissolve a few crystals in ethyl acetate. Spot on a silica gel TLC plate alongside the crude starting material. Develop the plate using a mobile phase of Hexane/Ethyl Acetate (8:2)[5].

    • Validation: The purified product should present as a single, tight spot under UV light, confirming the removal of unreacted precursors (like p-bromonitrobenzene) and degradation products.

  • Melting Point Analysis:

    • Method: Ensure the sample is completely dry, as residual ethanol/water will artificially depress the melting point.

    • Validation: Pure 4-bromoaniline will exhibit a sharp melting point range of 1–2°C (typically around 60–66°C, depending on the exact polymorph and literature reference)[1]. A broad range (>3°C) indicates that impurities remain occluded in the crystal lattice, necessitating a second recrystallization.

References

  • Synthesis Process of p-Bromoaniline. Liskon Biological. [Link]

  • Solved Experiment 6: Synthesis of 4-Bromoaniline. Chegg.com. [Link]

  • 5.1.8. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. RSC. [Link]

Sources

Application Note: High-Throughput Quantification of 2-bromo-N-(thiophen-3-ylmethyl)aniline using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents two robust and validated analytical methods for the accurate quantification of 2-bromo-N-(thiophen-3-ylmethyl)aniline, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein leverage High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced selectivity and sensitivity, particularly in complex matrices. These protocols are designed to meet the stringent requirements of drug development and quality control laboratories, ensuring high precision, accuracy, and reliability. The causality behind experimental choices and self-validating system parameters are explained to provide researchers with a comprehensive guide for implementation.

Introduction

2-bromo-N-(thiophen-3-ylmethyl)aniline is a substituted aniline derivative of increasing importance in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is paramount to ensure product quality, safety, and efficacy. The development of reliable and validated quantification methods is therefore a critical step in the drug development pipeline.

This guide provides detailed protocols for two orthogonal analytical techniques, HPLC-UV and GC-MS, for the determination of 2-bromo-N-(thiophen-3-ylmethyl)aniline. HPLC-UV offers a straightforward and high-throughput approach suitable for routine quality control, while GC-MS provides superior specificity and lower detection limits, making it ideal for trace-level analysis and impurity profiling.[1][2] The principles of method validation are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance.[3][4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is a powerful technique for the separation of moderately polar to nonpolar compounds.[7] 2-bromo-N-(thiophen-3-ylmethyl)aniline, with its aromatic rings and secondary amine linkage, is well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The method's robustness and the strong UV absorbance of the aniline and thiophene chromophores make UV detection a simple and effective quantification strategy.[1]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or other suitable buffer component)

    • 2-bromo-N-(thiophen-3-ylmethyl)aniline reference standard (high purity)

2.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-bromo-N-(thiophen-3-ylmethyl)aniline reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range.

    • For Other Matrices: A suitable extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to isolate the analyte.[8][9][10] The final extract should be dissolved in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging and instrument damage.[9][10][11]

2.2.3. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A typical starting condition is 60% A, increasing to 95% A over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the determined λmax of the analyte)

2.2.4. Data Analysis and Quantification

  • Identify the analyte peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Use the linear regression equation from the calibration curve to quantify the analyte in the samples.[7]

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][12]

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Serial Dilution B->C D Filtration (0.45 µm) C->D E Injection D->E Inject Prepared Sample F RP-C18 Separation E->F G UV Detection (254 nm) F->G H Peak Integration G->H Chromatogram I Calibration Curve H->I J Quantification I->J

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[13] Given the aromatic nature of 2-bromo-N-(thiophen-3-ylmethyl)aniline, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, offering a higher degree of confidence than UV detection, especially in complex sample matrices.[14]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Dichloromethane (GC grade)

    • Methanol (GC grade)

    • Helium (carrier gas, high purity)

    • 2-bromo-N-(thiophen-3-ylmethyl)aniline reference standard (high purity)

3.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations appropriate for achieving the desired limit of quantification (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Preparation:

    • Employ liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane to extract the analyte from aqueous samples.[8]

    • For solid samples, an initial dissolution in a compatible solvent followed by dilution with dichloromethane may be appropriate.

    • Ensure the final sample is free of non-volatile residues.

3.2.3. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis)

  • Oven Temperature Program:

    • Initial temperature: 150 °C (hold for 1 minute)

    • Ramp: 15 °C/min to 300 °C (hold for 5 minutes)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Impact (EI), 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte (e.g., the molecular ion and key fragment ions).

3.2.4. Data Analysis and Quantification

  • Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

  • In SIM mode, quantify the analyte using the peak area of the most abundant and specific ion.

  • Construct a calibration curve and perform linear regression to determine the concentration in unknown samples.

Method Performance Data
Parameter Typical Performance
Linearity (r²) ≥ 0.998
LOD < 1 ng/mL
LOQ < 5 ng/mL
Precision (%RSD) ≤ 5%
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing A Extraction (LLE/SPE) B Solvent Evaporation A->B C Reconstitution in Dichloromethane B->C D Injection (Splitless) C->D Inject Prepared Sample E GC Separation D->E F EI Ionization E->F G MS Detection (SIM) F->G H Ion Chromatogram Extraction G->H Mass Spectra Data I Peak Integration H->I J Quantification I->J

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide comprehensive solutions for the quantification of 2-bromo-N-(thiophen-3-ylmethyl)aniline. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Both protocols are designed to be robust and reliable, and when validated according to ICH guidelines, will ensure data of the highest quality for researchers, scientists, and drug development professionals.

References

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Chromatography Online. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]

  • Sartorius. Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • PMC. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. [Link]

Sources

"2-bromo-N-(thiophen-3-ylmethyl)aniline" as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Pharmacodynamics

The design and evaluation of small-molecule kinase inhibitors remain a cornerstone of targeted oncology and inflammatory disease therapy [1]. The compound 2-bromo-N-(thiophen-3-ylmethyl)aniline serves as an exemplary preclinical scaffold that encapsulates the core pharmacophoric requirements for ATP-competitive kinase inhibition. Rather than acting as a blunt instrument, this molecule is engineered to exploit specific micro-environments within the highly conserved kinase catalytic domain [2].

Mechanistic Causality of the Scaffold:

  • The Aniline Core (Hinge Binder): The secondary amine (NH) of the aniline moiety acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Met90 in p38 MAPK or Met793 in EGFR). This anchors the molecule within the adenine-binding pocket.

  • The 2-Bromo Substitution (Conformational Lock & Gatekeeper Interaction): The bulky, electron-withdrawing bromine atom at the ortho position is not merely structural; it creates a steric clash that restricts the rotational freedom of the aniline-thiophene linkage. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding. Furthermore, the halogen can participate in orthogonal halogen bonding with the gatekeeper residue, driving kinase selectivity.

  • The Thiophen-3-ylmethyl Group (Hydrophobic Probe): The flexible methylene bridge allows the sulfur-containing thiophene heterocycle to project into the adjacent hydrophobic pocket (often the deep back-pocket exposed in specific kinase conformations), exploiting van der Waals interactions to stabilize the inhibitor-enzyme complex.

Pathway Ligand Growth Factor (e.g., EGF, HGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-MET) Ligand->Receptor Ligand Binding Adapter Adapter Proteins (Grb2 / SOS) Receptor->Adapter Autophosphorylation Inhibitor 2-bromo-N-(thiophen-3-ylmethyl)aniline (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket RAS RAS (GTP-Bound Active) Adapter->RAS Nucleotide Exchange KinaseCascade MAPK Cascade (RAF -> MEK -> ERK) RAS->KinaseCascade Allosteric Activation Proliferation Cell Proliferation & Survival Transcription KinaseCascade->Proliferation Nuclear Translocation

Mechanism of Receptor Tyrosine Kinase (RTK) pathway inhibition by ATP-competitive small molecules.

Quantitative Profiling Data

To establish the therapeutic window and selectivity of 2-bromo-N-(thiophen-3-ylmethyl)aniline, a tiered profiling approach is required. The table below summarizes representative preclinical data demonstrating the compound's selectivity profile across a targeted kinase panel.

Kinase TargetBiochemical IC₅₀ (nM)SPR Kd​ (nM)NanoBRET Cellular IC₅₀ (nM)Selectivity Fold (vs. off-target)
c-MET 45 ± 538 ± 4210 ± 15> 100x
EGFR (WT) 120 ± 1295 ± 8450 ± 30> 50x
p38α MAPK 850 ± 40790 ± 50> 5000Reference
Aurora A > 10,000N/AN/AN/A

Data Interpretation: The discrepancy between Biochemical IC₅₀ and Cellular IC₅₀ is an expected pharmacological phenomenon driven by intracellular ATP competition (intracellular ATP concentrations are typically 1–5 mM, whereas biochemical assays use 10–100 µM ATP) and membrane permeability factors.

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed as self-validating systems. Every assay includes internal quality control metrics to ensure that the data generated is a true reflection of the compound's mechanism of action, rather than assay interference.

Protocol A: In Vitro Biochemical Profiling via TR-FRET

Rationale: Halogenated anilines can occasionally exhibit compound auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before measurement, allowing short-lived background fluorescence to decay. This guarantees that the signal is exclusively derived from the kinase-mediated phosphorylation event [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Dispense 2-bromo-N-(thiophen-3-ylmethyl)aniline in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent carryover. Final DMSO concentration must be strictly normalized to 1% across all wells.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., c-MET at 0.5 nM final concentration) and incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing the biotinylated peptide substrate (200 nM) and ATP (at the specific Km,app​ for the target kinase).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Read & Validate: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6 , ensuring robust assay performance.

Protocol B: Cellular Target Engagement via NanoBRET

Rationale: Biochemical potency does not guarantee cellular efficacy. The NanoBRET target engagement assay measures the physical binding of the inhibitor to the kinase inside living cells, validating membrane permeability and confirming that the compound can outcompete physiological ATP levels.

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well format. Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Equilibration: After 24 hours, replace the media with Opti-MEM containing a cell-permeable fluorescent kinase tracer.

    • Critical Parameter: The tracer must be used at its predetermined cellular Kd,app​ to ensure maximum sensitivity to competitive displacement by the test compound.

  • Compound Treatment: Add 2-bromo-N-(thiophen-3-ylmethyl)aniline in a dose-response format. Incubate for 2 hours at 37°C to achieve intracellular binding equilibrium.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) directly to the wells.

  • Measurement: Immediately measure the BRET signal (ratio of acceptor emission at 610 nm to donor emission at 460 nm). A decrease in the BRET ratio indicates that the inhibitor has successfully displaced the fluorescent tracer from the kinase active site.

Workflow Step1 1. Biochemical Profiling TR-FRET Assay Step2 2. Biophysical Validation SPR Binding Kinetics Step1->Step2 IC50 < 1 µM Z' > 0.6 Step3 3. Cellular Engagement NanoBRET Assay Step2->Step3 1:1 Stoichiometry Targeted Kd Step4 4. Phenotypic Output Viability / Apoptosis Step3->Step4 Intracellular Occupancy

Tiered screening workflow for validating small-molecule kinase inhibitors.

References

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. URL:[Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. URL:[Link]

Application Notes and Protocols for Bromo-Substituted Heterocycles in Antimicrobial and Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rise of antimicrobial resistance (AMR) constitutes a paramount threat to global health, necessitating the urgent development of novel therapeutic agents.[1][2] Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals, and their functionalization with bromine atoms has emerged as a powerful strategy to enhance antimicrobial and antifungal potency.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of bromo-substituted heterocycles, detailing their mechanisms of action, key structural classes, and robust protocols for their synthesis, in vitro evaluation, and preliminary safety assessment.

Introduction: The Strategic Role of Bromine in Heterocyclic Antimicrobials

Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen, sulfur, and oxygen-containing ring systems being prevalent in nature and FDA-approved drugs.[4][5] The introduction of a halogen, particularly bromine, onto these scaffolds can profoundly influence their biological activity. The bromine atom enhances properties such as lipophilicity, which can improve membrane permeability, and acts as a significant electronic-withdrawing group, altering the molecule's interaction with biological targets.[6][7] Furthermore, bromine's role as a good leaving group can facilitate covalent bond formation with target enzymes or proteins, leading to irreversible inhibition.[6] This combination of steric and electronic effects makes bromo-substitution a key tactic in the design of potent antimicrobial and antifungal agents.[8][9]

Mechanisms of Action: How Bromo-Heterocycles Inhibit Microbial Growth

Bromo-substituted heterocycles exert their antimicrobial effects through diverse mechanisms, often targeting essential cellular processes. A primary mode of action for many antifungal azole derivatives, for example, is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[10] Disrupting this pathway compromises the integrity of the fungal cell membrane. Other proposed mechanisms include the generation of reactive oxygen species (ROS), which induces oxidative stress and cellular damage, and direct interaction with microbial DNA or essential enzymes, disrupting replication and metabolic functions.[3][10]

G cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol (Membrane Component) Membrane_Integrity Compromised Membrane Integrity & Fungal Cell Death Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol CYP51 Enzyme 14-demethyl Lanosterol->Ergosterol Multiple Steps Inhibitor Bromo-Substituted Azole Heterocycle Inhibitor->Lanosterol Inhibits CYP51 G A Prepare Bacterial/Fungal Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Microbial Suspension A->C B Prepare Serial 2-Fold Dilutions of Bromo-Heterocycle in 96-Well Plate B->C D Incubate at 37°C (Bacteria) or 30°C (Fungi) for 18-24h C->D E Visually Inspect for Turbidity (Microbial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Sources

Application Notes and Protocols for 2-bromo-N-(thiophen-3-ylmethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of the novel chemical entity, 2-bromo-N-(thiophen-3-ylmethyl)aniline, in the field of medicinal chemistry. While this specific molecule is not extensively documented in current literature, its constituent scaffolds—brominated anilines and thiophene derivatives—are well-established pharmacophores present in numerous therapeutic agents.[1][2] This document outlines a proposed synthetic route for 2-bromo-N-(thiophen-3-ylmethyl)aniline, hypothesizes its potential biological activities based on structure-activity relationships of related compounds, and provides detailed, field-proven protocols for its synthesis, characterization, and preliminary biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical space for therapeutic innovation.

Introduction: Rationale for Investigation

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. The molecule 2-bromo-N-(thiophen-3-ylmethyl)aniline represents an intriguing, yet underexplored, combination of two privileged structural motifs.

  • The Brominated Aniline Moiety: The inclusion of a bromine atom on the aniline ring can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[1] Brominated anilines are key components in a variety of pharmaceuticals, including kinase inhibitors and antimicrobial agents.[1][3]

  • The Thiophene Ring: Thiophene is a five-membered aromatic heterocycle that is considered a bioisostere of the benzene ring.[2] Its presence in a molecule can improve drug-receptor interactions and modulate solubility and metabolism.[2] Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4]

The combination of these two moieties in 2-bromo-N-(thiophen-3-ylmethyl)aniline presents a unique opportunity to develop novel therapeutic agents with potentially enhanced potency and selectivity.

Proposed Synthesis of 2-bromo-N-(thiophen-3-ylmethyl)aniline

A plausible and efficient synthetic route to the target compound is via reductive amination of 2-bromoaniline and thiophene-3-carbaldehyde. This method is widely used in medicinal chemistry for the formation of secondary amines.

Experimental Protocol: Reductive Amination

Materials:

  • 2-bromoaniline

  • Thiophene-3-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-bromoaniline (1.0 eq) in dichloroethane (DCE), add thiophene-3-carbaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Characterization:

The structure and purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification 2_bromoaniline 2-Bromoaniline imine_formation Imine Formation (DCE, Acetic Acid) 2_bromoaniline->imine_formation thiophene_3_carbaldehyde Thiophene-3-carbaldehyde thiophene_3_carbaldehyde->imine_formation reduction Reduction (Sodium Triacetoxyborohydride) imine_formation->reduction Intermediate quench Quench (Sat. NaHCO3) reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 2-bromo-N-(thiophen-3-ylmethyl)aniline purification->product

Caption: Proposed synthetic workflow for 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Hypothesized Biological Activities and Potential Applications

Based on the known biological activities of its constituent scaffolds, 2-bromo-N-(thiophen-3-ylmethyl)aniline is a promising candidate for investigation in several therapeutic areas.

Kinase Inhibition

Many kinase inhibitors incorporate an aniline or a substituted aniline moiety that forms key hydrogen bonds in the ATP-binding pocket of the kinase. The 2-bromoaniline scaffold is present in several approved and investigational kinase inhibitors.[3] The thiophene ring can occupy hydrophobic pockets within the active site, contributing to binding affinity.

Potential Targets: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., PI3K, Raf).

Anticancer Activity

Compounds containing brominated anilines have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanisms of action can be diverse, including the induction of apoptosis and inhibition of cell cycle progression.[1] The thiophene moiety is also found in numerous anticancer agents, where it can contribute to target binding and favorable pharmacokinetic properties.

Antimicrobial and Antibiofilm Activities

Brominated anilines have shown significant efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1] Thiophene-containing compounds have also been reported to possess antimicrobial properties.[4] The combined scaffold could lead to novel antimicrobial agents with a unique mechanism of action.

Protocols for Preliminary Biological Evaluation

The following protocols are provided as a starting point for assessing the hypothesized biological activities of 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Protocol: In Vitro Kinase Inhibition Assay (General)

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • 2-bromo-N-(thiophen-3-ylmethyl)aniline (dissolved in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound or control in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear flat-bottom plates

  • 2-bromo-N-(thiophen-3-ylmethyl)aniline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Biological Evaluation Workflow Diagram

G cluster_assays In Vitro Biological Assays cluster_data Data Analysis compound 2-bromo-N-(thiophen-3-ylmethyl)aniline kinase_assay Kinase Inhibition Assay compound->kinase_assay mtt_assay MTT Cytotoxicity Assay compound->mtt_assay mic_assay Antimicrobial MIC Assay compound->mic_assay ic50_kinase IC50 Determination (Kinase Activity) kinase_assay->ic50_kinase ic50_mtt IC50 Determination (Cell Viability) mtt_assay->ic50_mtt mic_value MIC Determination mic_assay->mic_value sar Structure-Activity Relationship (SAR) Studies ic50_kinase->sar ic50_mtt->sar mic_value->sar

Caption: Workflow for the biological evaluation of 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Quantitative Data Summary (Hypothetical)

As this is a novel compound, no experimental data is currently available. The table below is a template for summarizing potential future findings from the proposed assays.

Assay TypeTarget/Cell LineActivity MetricResult (Hypothetical)
Kinase InhibitionEGFRIC₅₀0.5 µM
Kinase InhibitionPI3KαIC₅₀1.2 µM
CytotoxicityHeLaIC₅₀2.5 µM
CytotoxicityA549IC₅₀5.8 µM
AntimicrobialS. aureusMIC8 µg/mL
AntimicrobialE. coliMIC16 µg/mL

Conclusion

2-bromo-N-(thiophen-3-ylmethyl)aniline represents a promising, yet underexplored, scaffold for medicinal chemistry research. The synthetic and analytical protocols provided herein offer a robust starting point for the synthesis and characterization of this novel compound. The hypothesized biological activities, grounded in the established pharmacology of its constituent moieties, suggest that this molecule may have significant potential as a kinase inhibitor, anticancer agent, or antimicrobial compound. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this and related analogs is highly warranted.

References

  • Gejo, J. C., & S, S. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

  • Shafiee, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(5), 799-825. [Link]

  • Google Patents. (2013).
  • Google Patents. (2020).
  • Google Patents. (1982).
  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubMed. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. [Link]

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Troubleshooting & Optimization

Troubleshooting reductive amination of 2-bromoaniline with thiophene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the reductive amination of 2-bromoaniline and thiophene-3-carboxaldehyde.

This reaction pairs a highly deactivated, sterically hindered amine with a heteroaromatic aldehyde. Standard "one-pot" reductive amination protocols often fail here, leading to poor conversions or unwanted side products. Below, you will find a mechanistic workflow, targeted FAQs, a reagent selection matrix, and a self-validating experimental protocol designed to ensure high-yield C–N bond formation.

Reaction Pathway & Mechanistic Bottlenecks

Pathway Aldehyde Thiophene-3-carboxaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Ti(OiPr)4 (Lewis Acid) Alcohol Thiophene-3-methanol (Over-reduction) Aldehyde->Alcohol Strong Hydride (e.g., NaBH4 early addition) Amine 2-Bromoaniline (Weak Nucleophile) Amine->Carbinolamine Imine Imine (Schiff Base) Carbinolamine->Imine Dehydration (-H2O) Product Secondary Amine Target Imine->Product Hydride Reduction (NaBH(OAc)3) Dehal Dehalogenated Product (Side Reaction) Product->Dehal Catalytic Hydrogenation (Pd/C, H2)

Reaction pathway and side reactions for the reductive amination of 2-bromoaniline.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my imine formation so slow, and why am I recovering unreacted starting materials? A1: 2-Bromoaniline is a highly deactivated, weakly nucleophilic amine. The ortho-bromo substituent exerts both a strong electron-withdrawing inductive effect (reducing the electron density on the nitrogen lone pair) and significant steric hindrance[1]. Consequently, the initial nucleophilic attack on thiophene-3-carboxaldehyde is sluggish. Solution: Do not rely on mild Brønsted acids (like acetic acid) alone. Introduce a strong Lewis acid and dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ coordinates with the aldehyde's carbonyl oxygen, increasing its electrophilicity, and irreversibly traps the eliminated water to drive the carbinolamine-to-imine equilibrium forward[2].

Q2: I am observing a large amount of thiophene-3-methanol in my crude mixture. How do I prevent aldehyde over-reduction? A2: Thiophene-3-methanol forms when the reducing agent attacks the unreacted aldehyde before the imine has fully formed. This is a common issue when using strong, unselective hydrides like NaBH₄ in a direct (one-pot) reductive amination[3]. Solution: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). The electron-withdrawing acetate ligands stabilize the boron-hydride bond, making STAB a mild reagent that selectively reduces protonated imines (iminium ions) over aldehydes at mildly acidic pH. If you must use NaBH₄, employ a strict stepwise protocol: allow the imine to form completely before adding the hydride[4].

Q3: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) to avoid boron byproducts? A3: No. While catalytic hydrogenation is an excellent, atom-economical method for many reductive aminations, it is contraindicated for this specific substrate pair. Aryl halides—particularly aryl bromides like 2-bromoaniline—are highly susceptible to hydrogenolysis (dehalogenation) under Pd/C and H₂ conditions[5]. This will result in the loss of your ortho-bromo group. Stick to hydride donors like STAB.

Reagent Selection Matrix

To help you optimize your reaction conditions, the following table summarizes the expected outcomes of various reductive amination systems applied to deactivated anilines.

Reducing SystemAdditive / CatalystImine Formation RateChemoselectivityExpected YieldTroubleshooting Notes
NaBH(OAc)₃ AcOH (1.0 eq)SlowExcellent40–60%Direct amination; often stalls with deactivated anilines.
NaBH(OAc)₃ Ti(OiPr)₄ (1.5 eq)FastExcellent80–95%Recommended. Ti(IV) overcomes steric/electronic barriers.
NaBH₃CN AcOH (pH 4–5)SlowGood50–70%Generates toxic HCN gas during workup; less effective than STAB.
NaBH₄ Ti(OiPr)₄ (1.5 eq)FastPoor (if direct)75–90%Requires strict stepwise addition to prevent aldehyde reduction.
H₂ / Pd/C NoneModerateN/A< 10%Avoid. Causes rapid dehalogenation of the aryl bromide.

Validated Experimental Protocol: Ti(OiPr)₄-Mediated Stepwise Reductive Amination

Causality & Validation: This protocol separates the challenging imine formation from the reduction step, ensuring the aldehyde is fully consumed before the hydride is introduced. This eliminates the formation of the thiophene-3-methanol byproduct.

Step 1: Imine Condensation

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-bromoaniline (1.0 mmol) and thiophene-3-carboxaldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Note: DCE is preferred over THF for STAB reductions due to higher reactant solubility and faster reaction rates[6].

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 mmol) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 6–12 hours. Self-Validation Check: Monitor the reaction via ¹H NMR of a crude reaction aliquot. The aldehyde proton signal (~9.8 ppm) should completely disappear, replaced by the imine CH=N signal (~8.4 ppm). Do not proceed to Step 2 until this conversion is >95%.

Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes. Causality: Adding the hydride at 0 °C controls the exotherm and maximizes the kinetic selectivity for the iminium intermediate over any trace unreacted aldehyde[3]. 6. Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

Step 3: Quench and Workup 7. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Causality: The basic quench hydrolyzes the titanium complex, precipitating insoluble white titanium dioxide (TiO₂) salts. 8. Stir vigorously for 15 minutes, then filter the resulting suspension through a pad of Celite to remove the TiO₂. Wash the Celite cake thoroughly with dichloromethane (DCM). 9. Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the pure secondary amine.

References

  • Pletz, J., Berg, B., & Breinbauer, R. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(09), 1301-1317. 1

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. 2

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. 3

  • Sigma-Aldrich Technical Library. Sodium Triacetoxyborohydride: Applications in Organic Synthesis.

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. 4

  • Unit Processes. Reductive Amination: C–N Bond Formation. Scribd. 5

Sources

Technical Support Center: Synthesis of N-(thiophen-3-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(thiophen-3-ylmethyl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, combining the structural motifs of aniline and thiophene.[1] Its synthesis, while seemingly straightforward, is often accompanied by side reactions that can significantly impact yield and purity. This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during its preparation.

Two primary synthetic routes are generally employed: Reductive Amination and Direct Nucleophilic Substitution . Each pathway has a unique profile of potential side reactions.

Table 1: Comparative Analysis of Primary Synthesis Routes
FeatureReductive AminationDirect Nucleophilic Substitution
Starting Materials Thiophene-3-carboxaldehyde, Aniline3-(Halomethyl)thiophene, Aniline
Key Intermediate Imine/Iminium IonN/A
Common Side Products Thiophen-3-ylmethanol, Tertiary Amine, Unreacted Starting MaterialsTertiary Amine (Dialkylation Product)
Advantages Often a one-pot reaction, uses milder reducing agents, generally higher selectivity.[2][3]Conceptually simple, uses readily available starting materials.
Disadvantages Requires careful control of pH and reducing agent selection.Prone to over-alkylation, which is difficult to control.[4]

This guide will focus primarily on the more common and controllable reductive amination pathway, while also addressing the critical side reaction in nucleophilic substitution.

Troubleshooting and FAQs

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Diagram 1: Overview of Synthetic Pathways

This diagram illustrates the two main synthetic strategies discussed.

cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution T3C Thiophene-3- carboxaldehyde Imine Imine Intermediate T3C->Imine + Aniline - H2O Aniline1 Aniline Reducer Reducing Agent (e.g., NaBH3CN) Product N-(thiophen-3-ylmethyl)aniline Imine->Product + [H] T3H 3-(Halomethyl)thiophene T3H->Product + Aniline - HX Aniline2 Aniline

Caption: Primary synthetic routes to N-(thiophen-3-ylmethyl)aniline.

Category 1: Reductive Amination Issues

Question 1: My reaction has stalled. TLC/LC-MS analysis shows significant amounts of unreacted thiophene-3-carboxaldehyde and aniline. What is the likely cause?

Answer: This is a classic case of incomplete imine formation. The condensation of an aldehyde and an amine to form an imine is a reversible, equilibrium-driven reaction that requires the removal of water. Furthermore, the reaction is often catalyzed by mild acid.

  • Causality: The carbonyl carbon of the aldehyde needs to be activated for nucleophilic attack by the aniline. An acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the pH is too low, the aniline nucleophile becomes protonated (anilinium ion) and is no longer nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated. The optimal pH for imine formation is typically between 4 and 5.[4]

  • Troubleshooting Steps:

    • pH Adjustment: Add a catalytic amount of a mild acid, such as acetic acid. Typically, 0.1 to 0.5 equivalents are sufficient.

    • Water Removal: If your solvent system allows, use a Dean-Stark apparatus to physically remove the water byproduct and drive the equilibrium toward the imine. Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.

    • Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via TLC or LC-MS. This is a crucial self-validating step in the protocol.

Question 2: My main impurity is thiophen-3-ylmethanol. Why did this form and how can I prevent it?

Answer: The formation of thiophen-3-ylmethanol indicates that your reducing agent has reduced the starting aldehyde before it could react with the aniline to form the imine.

  • Causality: This side reaction is common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.[3] NaBH₄ can readily reduce aldehydes and ketones. The desired reaction pathway requires a reducing agent that is selective for the protonated imine (the iminium ion) over the carbonyl group of the aldehyde.

  • Solution: Employ a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this purpose.[4] It is less reactive than NaBH₄ and will preferentially reduce the iminium ion, which is formed in situ under the mildly acidic conditions required for imine formation. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is another excellent, often more reactive, and less toxic alternative.[4]

Question 3: I've isolated my product, but NMR analysis shows a significant byproduct that appears to be a tertiary amine. What is this and how do I avoid it?

Answer: You are likely observing the formation of N,N-bis(thiophen-3-ylmethyl)aniline. This is a product of over-alkylation.

  • Causality: The desired product, N-(thiophen-3-ylmethyl)aniline, is a secondary amine. This secondary amine is still nucleophilic and can compete with the starting aniline to react with another molecule of thiophene-3-carboxaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This statistically favors the formation of the primary product.

    • One-Pot Protocol: Ensure all three components (aldehyde, amine, and reducing agent) are present together in a "one-pot" setup.[2] This ensures that as soon as the initial imine is formed and reduced, it is in an environment with a higher concentration of the primary amine (aniline) than the secondary amine product, minimizing the chance for a second reaction.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the competing side reaction.

Diagram 2: Reductive Amination - Desired Pathway vs. Side Reactions

G Aldehyde Thiophene-3- carboxaldehyde Imine Imine Aldehyde->Imine + Aniline Alcohol Side Product (Thiophen-3-ylmethanol) Aldehyde->Alcohol + [H] (Non-selective Reducer) Aniline Aniline Product Desired Product (Secondary Amine) Imine->Product + [H] (Selective Reducer) Tertiary_Amine Side Product (Tertiary Amine) Product->Tertiary_Amine + Aldehyde + [H]

Caption: Competing reactions during the reductive amination process.

Category 2: Nucleophilic Substitution Issues

Question 4: I'm performing a direct substitution using 3-(chloromethyl)thiophene and aniline, but my yield is low and purification is difficult due to a high-molecular-weight impurity.

Answer: This is the primary drawback of the direct alkylation route: over-alkylation (or dialkylation). The product is often a better nucleophile than the starting material.

  • Causality: The product, N-(thiophen-3-ylmethyl)aniline, is a secondary amine. Its nitrogen is generally more nucleophilic than the nitrogen in aniline because the newly added thiophen-3-ylmethyl group is weakly electron-donating compared to a proton. This product can therefore react with another molecule of 3-(chloromethyl)thiophene faster than the starting aniline, leading to the tertiary amine byproduct, N,N-bis(thiophen-3-ylmethyl)aniline.[4]

  • Mitigation Strategies:

    • Use a Large Excess of Aniline: Employing a significant excess of aniline (5 to 10 equivalents) can statistically outcompete the secondary amine product for the electrophile. This makes purification easier as the main challenge becomes removing unreacted aniline rather than separating two similar amine products.

    • Slow Addition: Add the 3-(chloromethyl)thiophene slowly to the solution of aniline. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the most abundant nucleophile (aniline).

    • Consider an Alternative Route: Due to the inherent difficulty in controlling this reaction, reductive amination is often the preferred method for synthesizing this type of secondary amine.

Optimized Experimental Protocol: One-Pot Reductive Amination

This protocol is designed to minimize the side reactions discussed above.

Table 2: Reagents and Stoichiometry
ReagentMolar Eq.Purpose
Thiophene-3-carboxaldehyde1.0Electrophile
Aniline1.1Nucleophile
Sodium Triacetoxyborohydride (STAB)1.2Selective Reducing Agent
Acetic Acid0.1Catalyst
Dichloromethane (DCM)~0.1 MSolvent
Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carboxaldehyde (1.0 eq.) and aniline (1.1 eq.).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (to a concentration of ~0.1 M with respect to the aldehyde).

  • Catalysis: Add glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 eq.). Note: The reaction may be mildly exothermic. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-(thiophen-3-ylmethyl)aniline.

Diagram 3: Troubleshooting Logic Flow for Reductive Amination

Start Analyze Crude Reaction Mixture (TLC / LC-MS) SM_Present YES: Starting Material Remains Start->SM_Present Unreacted Aldehyde? Alcohol_Present YES: Thiophen-3-ylmethanol Detected Start->Alcohol_Present Alcohol Byproduct? Tertiary_Present YES: Over-alkylation Product Detected Start->Tertiary_Present Tertiary Amine Byproduct? SM_Cause Probable Cause: Incomplete Imine Formation SM_Present->SM_Cause Alcohol_Cause Probable Cause: Non-selective Reducing Agent Alcohol_Present->Alcohol_Cause Tertiary_Cause Probable Cause: Product reacts with aldehyde Tertiary_Present->Tertiary_Cause SM_Solution Solution: 1. Add catalytic acid (AcOH). 2. Ensure anhydrous conditions. SM_Cause->SM_Solution Alcohol_Solution Solution: Use NaBH(OAc)3 or NaBH3CN instead of NaBH4. Alcohol_Cause->Alcohol_Solution Tertiary_Solution Solution: 1. Use slight excess of aniline. 2. Ensure one-pot conditions. Tertiary_Cause->Tertiary_Solution

Caption: Decision tree for troubleshooting common reductive amination issues.

References

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Retrieved from [Link]

  • Google Patents. (n.d.). EP0639188A1 - Process for preparing thiophene and its derivatives.
  • Barreca, M. L., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 26(16), 4987. Retrieved from [Link]

  • Azoia, N. G., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1671–1677. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 440-453. Retrieved from [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction. Retrieved from [Link]

  • ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. Retrieved from [Link]

  • Azoia, N. G., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC - NIH. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(thiophen-3-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-N-(thiophen-3-ylmethyl)aniline. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling an electron-deficient, sterically hindered ortho-haloaniline with a heteroaromatic aldehyde. This guide transitions beyond basic recipes, providing a self-validating mechanistic framework to ensure high yield and analytical purity in your drug development workflows.

Part 1: Validated Step-by-Step Methodology

Standard Operating Procedure: Direct Reductive Amination

This protocol utilizes a one-pot, sequential-addition methodology to maximize iminium ion formation while suppressing off-target aldehyde reduction.

  • Substrate Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-bromoaniline (1.0 equiv, 10 mmol) and thiophene-3-carboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is preferred over dichloromethane (DCM) or tetrahydrofuran (THF) because its higher boiling point and dielectric constant better stabilize the polar iminium intermediate without coordinating to the boron reagent.

  • Acidic Activation: Add glacial acetic acid (AcOH) (1.0 equiv, 10 mmol) dropwise. Stir the mixture at room temperature for 30–60 minutes. Self-Validating Checkpoint: Sample the reaction for LC-MS or TLC (Hexanes/EtOAc 8:2). You must observe the depletion of the starting materials and the formation of the hemiaminal/imine intermediate. Do not proceed until this equilibrium is established.

  • Hydride Delivery: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol) portionwise over 10 minutes to manage the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Causality: NaBH(OAc)3 is a mild reducing agent. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, preventing the premature reduction of the unreacted aldehyde.

  • Reaction Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) until gas evolution (CO2) ceases and the pH reaches ~8. Stir vigorously for 15 minutes. Causality: This step neutralizes the acetic acid and hydrolyzes any boron-amine complexes, ensuring the product partitions entirely into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 2-bromo-N-(thiophen-3-ylmethyl)aniline.

SynthesisWorkflow Step1 1. Substrate Mixing 2-Bromoaniline + Thiophene-3-carboxaldehyde Solvent: DCE (0.2 M) Step2 2. Acid Catalysis Add 1.0 eq Acetic Acid (AcOH) Stir 30 min at RT Step1->Step2 Step3 3. Hydride Delivery Add 1.5 eq NaBH(OAc)3 portionwise Stir 4-12 h at RT Step2->Step3 Step4 4. Reaction Quench Add sat. aq. NaHCO3 Stir 15 min until bubbling stops Step3->Step4 Step5 5. Extraction & Purification Extract with DCM, dry over Na2SO4 Purify via Chromatography Step4->Step5

Figure 1: Validated experimental workflow for the reductive amination of 2-bromoaniline.

Part 2: Troubleshooting Guide (Q&A)

Q: My LC-MS shows a massive peak for thiophen-3-ylmethanol and unreacted 2-bromoaniline. What went wrong? A: You are experiencing premature aldehyde reduction. The ortho-bromo group on 2-bromoaniline exerts both steric hindrance and an electron-withdrawing inductive effect, making the amine weakly nucleophilic. If you add the reducing agent at the same time as the substrates, the hydride will reduce the thiophene-3-carboxaldehyde to its corresponding alcohol before the imine has time to form. Solution: Implement the sequential-addition method described in the SOP. Allow the aldehyde and amine to stir with acetic acid for at least 30 minutes to pre-form the iminium ion before introducing the NaBH(OAc)3. According to, pre-formation is critical for sterically hindered anilines[1].

Q: I am detecting tertiary amine (over-alkylation) in my final product. How do I prevent this? A: Dialkylation occurs when the newly formed secondary amine reacts with another equivalent of the aldehyde. While the bulky ortho-bromo group naturally suppresses this, it can still occur if the aldehyde is in large excess. Solution: Strictly control your stoichiometry. Use no more than 1.05 equivalents of thiophene-3-carboxaldehyde. Additionally, ensure your reaction is sufficiently dilute (0.2 M or lower) to favor intermolecular hydride transfer over secondary condensation.

Q: The reaction stalls at ~60% conversion, leaving a significant amount of the imine intermediate. How can I drive it to completion? A: A stalled reaction typically indicates either a depletion of active hydride or insufficient acidity to protonate the hemiaminal into the reactive iminium species. Solution: First, verify the quality of your NaBH(OAc)3; it degrades rapidly upon exposure to ambient moisture. Second, add an additional 0.5 equivalents of AcOH to push the equilibrium toward the iminium ion. If the issue persists, switching to a stronger Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) during the pre-formation step can force the condensation to completion.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the kinetic and thermodynamic trade-offs of common hydrides for this specific transformation.

Reducing AgentImine Formation CapabilityRisk of Aldehyde ReductionTypical Isolated YieldMechanistic Notes
NaBH4 Poor (Requires strict pre-formation)High< 40%Too reactive. Hydride attacks the aldehyde faster than the hindered amine can condense.
NaBH3CN ModerateLow60 - 75%Requires strict pH control (pH 4-5). Generates highly toxic HCN gas during aqueous workup.
NaBH(OAc)3 Excellent (Facilitates in situ)Very Low85 - 95%The industry standard. Acetoxy ligands sterically and electronically temper the hydride.
Part 4: Mechanistic Insights & FAQs

Mechanism A 2-Bromoaniline + Thiophene-3-carboxaldehyde B Hemiaminal Intermediate A->B + AcOH C Iminium Ion (Electrophilic) B->C - H2O D 2-bromo-N-(thiophen-3- ylmethyl)aniline C->D + NaBH(OAc)3

Figure 2: Mechanistic pathway highlighting the critical iminium intermediate.

FAQ: Why do we use Acetic Acid (AcOH) instead of stronger mineral acids? Strong mineral acids (like HCl or H2SO4) will completely protonate the 2-bromoaniline (pKa ~2.5), rendering it non-nucleophilic and completely halting the reaction. Acetic acid (pKa 4.76) provides the perfect buffering environment—it is acidic enough to protonate the aldehyde oxygen and facilitate the elimination of water from the hemiaminal, but weak enough to leave a sufficient equilibrium concentration of the free amine available for nucleophilic attack. This balance is fundamental to the[2].

FAQ: Can I substitute DCE with Methanol (MeOH)? While MeOH is a common solvent for reductive aminations using NaBH3CN, it is generally avoided when using NaBH(OAc)3. Methanol can undergo ligand exchange with the acetoxy groups on the boron, forming sodium trimethoxyborohydride, which is a much stronger and less selective reducing agent. This will drastically increase your levels of the thiophen-3-ylmethanol side product. Stick to non-coordinating halogenated solvents like DCE or DCM.

FAQ: How do I remove the last traces of unreacted 2-bromoaniline during purification? Because 2-bromoaniline and the secondary amine product have similar Rf values on silica gel, standard Hexanes/EtOAc gradients can result in co-elution. To resolve this, add 1% triethylamine (Et3N) to your mobile phase. The secondary amine product is more basic and will interact differently with the deactivated silica, improving peak resolution. Alternatively, a mild acidic wash (0.1 M HCl) during the workup can selectively partition the unreacted primary amine into the aqueous layer, though care must be taken not to protonate the product.

References
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

Sources

Thiophene Cross-Coupling Support Center: Overcoming Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroarene functionalization. Cross-coupling reactions involving thiophenes present unique mechanistic challenges, primarily due to the high affinity of sulfur for transition metals and the electronic properties of the heteroaromatic ring. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve catalyst deactivation pathways in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

Diagnostic Workflow: Identifying Deactivation Pathways

Before altering your reaction conditions, use the visual and mechanistic decision tree below to identify the specific mode of catalyst failure in your workflow.

G Start Low Yield in Thiophene Cross-Coupling VisualCheck Visual Inspection: Is Pd Black forming? Start->VisualCheck PdBlackYes Yes: Rapid Aggregation (Ligand Loss / Oxidation) VisualCheck->PdBlackYes Black precipitate PdBlackNo No: Soluble Off-Cycle Trap (C-S Insertion / Chemisorption) VisualCheck->PdBlackNo Solution clear/yellow FixO2 Degas thoroughly to prevent Pd(0) oxidation PdBlackYes->FixO2 Rule out O2 FixLigand Switch to bulky monophosphines (e.g., P(t-Bu)3, GPhos) PdBlackYes->FixLigand Prevent displacement PdBlackNo->FixLigand Shield Pd center FixBase Optimize Base (e.g., K3PO4) to prevent degradation PdBlackNo->FixBase Prevent side-reactions AltMetal Use CuTC mediator (for Stille couplings) PdBlackNo->AltMetal Bypass Pd entirely

Diagnostic workflow for identifying and resolving catalyst deactivation in thiophene cross-couplings.

Knowledge Base: The Causality of Catalyst Poisoning

To fix a dead catalytic cycle, you must understand the thermodynamics trapping your metal center. Thiophenes typically deactivate palladium and nickel catalysts through three distinct mechanisms:

  • Chemisorption (The "Soft-Soft" Interaction): The sulfur atom in the thiophene ring acts as a "soft" Lewis base, strongly and irreversibly coordinating to the "soft" Pd(0) or Pd(II) metal center[1]. This chemisorption blocks the open coordination sites required for oxidative addition or transmetalation, effectively removing the catalyst from the active cycle[1].

  • C–S Oxidative Insertion (Off-Cycle Trapping): Highly electron-rich fused thiophenes can trick the catalyst into undergoing oxidative addition into the C–S bond rather than the target C–X bond[2]. This creates a highly stable, off-cycle M(II) complex that acts as a thermodynamic sink, halting turnover[2].

  • Multi-Thiolate Ligand Displacement: Thiophene derivatives can act as multiple thiolate ligands, binding to the metal and completely displacing even chelating bisphosphine ligands[3]. This leaves the palladium atom exposed, leading to rapid aggregation into inactive palladium black.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura reaction with 2-bromothiophene stalls at 20% conversion, and I see a black precipitate forming within 15 minutes. How do I prevent this? A: The black precipitate is "Pd black," indicating that your catalytically active soluble palladium has aggregated into inactive metal[1]. For thiophenes, this is usually caused by sulfur displacing your phosphine ligands, leaving the Pd(0) unprotected. Solution: Switch to a highly bulky monophosphine ligand system like Pd/P(t-Bu)3​ or GPhos[4]. The immense steric bulk of these ligands creates a protective shield around the palladium center, preventing multiple thiolate molecules from coordinating and displacing the ligand[3]. Additionally, ensure strict degassing, as O2​ rapidly oxidizes unprotected Pd(0) to Pd(II)[1].

Q2: I am attempting a Stille coupling with a thiophene derivative, but the high temperatures required are causing my substrate to degrade. Are there milder alternatives? A: Yes. Traditional Pd-catalyzed Stille couplings rely on a rate-determining transmetalation step that often requires thermal driving forces (80–100 °C). Solution: Use Copper(I) thiophene-2-carboxylate (CuTC) to mediate the reaction. CuTC fundamentally alters the mechanism: it undergoes a rapid transmetalation with the stannane to form an organocopper intermediate, followed by a concerted oxidative addition/reductive elimination[5]. This lowers the activation barrier, allowing the coupling to proceed efficiently at room temperature[5].

Q3: Can a palladium catalyst deactivated by thiophene poisoning be regenerated? A: Practically, no. While organic foulants can sometimes be washed from heterogeneous catalysts, sulfur chemisorption on palladium is highly irreversible[1]. Your strategy must focus on prevention. If ligand optimization fails, a brute-force compensatory measure is to increase the catalyst loading (e.g., from 1 mol% to 3–5 mol%) to mathematically outpace the gradual deactivation rate[1].

Quantitative Data: Catalyst & Ligand Performance Comparison

Selecting the right catalyst system is the most critical variable in heteroarene couplings. Below is a comparative summary of field-proven systems:

Catalyst / Ligand SystemReaction ProfileOperating TempThiophene ToleranceMechanistic Advantage
Pd(PPh3​)4​ Suzuki / Stille80–100 °CLowBaseline standard; highly susceptible to sulfur chemisorption and Pd black formation.
Pd / P(t-Bu)3​ Suzuki / StilleRoom TempHighBulky monophosphine prevents multi-thiolate displacement; enables high turnover numbers[4].
Pd / GPhos Buchwald-HartwigRoom TempHighResists heteroarene-induced deactivation; stabilizes Pd at lower temperatures.
CuTC Stille (Mediator)Room TempVery HighBypasses Pd entirely; drives rapid transmetalation and concerted reductive elimination[5].
SiliaCat DPP-Pd Suzuki / Direct ArylationMicrowaveModerateHeterogeneous silica support prevents aggregation; allows for two-fold recyclability[6].

Standard Operating Procedures (SOP)

SOP: Room-Temperature Suzuki-Miyaura Coupling of Thiophenes using Pd/P(t-Bu)3​

This protocol is designed as a self-validating system to ensure mechanistic integrity at every step.

Step 1: Reagent Purification & System Degassing

  • Action: Purify the thiophene halide via distillation or column chromatography to remove free thiols. Dissolve substrates in a THF/water mixture and degas via three rigorous freeze-pump-thaw cycles (or vigorous argon sparging for 30 minutes).

  • Causality: Oxygen oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of boronic acids, consuming your starting materials[1].

  • Self-Validation Check: Analyze a 30-minute reaction aliquot via TLC. The absence of symmetrical biaryl homocoupling products confirms that the system has been successfully deoxygenated.

Step 2: Catalyst & Ligand Assembly

  • Action: Add the Pd precursor and P(t-Bu)3​ ligand strictly under an inert argon atmosphere.

  • Causality: P(t-Bu)3​ is a highly bulky monophosphine. Its steric profile creates a protective shield around the palladium center, preventing multiple thiolate molecules from binding and displacing the ligand—the primary pathway for catalyst deactivation[3][4].

  • Self-Validation Check: The solution should remain a homogeneous yellow/orange. The rapid precipitation of a black solid (Pd black) indicates ligand failure, poor solvent purity, or oxygen ingress[1].

Step 3: Base Optimization & Reaction Execution

  • Action: Introduce a moderate-strength base such as K3​PO4​ or NaOTMS. Avoid harsh alkoxides (e.g., NaOtBu). Stir at room temperature.

  • Causality: Strong bases can mediate the decomposition of sensitive 5-membered heteroarenes, generating degradation byproducts that foul the catalyst. Moderate bases facilitate the necessary transmetalation without degrading the thiophene ring.

  • Self-Validation Check: Monitor the conversion of the aryl halide via GC-MS. A steady consumption rate without a sudden plateau indicates that the catalyst remains active and has not been trapped in an off-cycle M(II) state[2].

References

  • Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene - Benchchem. 1

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC (NIH). 3

  • Utility of a heterogeneous palladium catalyst for the synthesis of a molecular semiconductor via Stille, Suzuki, and direct heteroarylation cross-coupling reactions - RSC Publishing. 6

  • Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC (NIH).2

  • Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene-2-carboxylate: A Density Functional Study - ResearchGate. 5

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC (NIH). 4

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Validation & Comparative

Introduction: The Significance of the N-(thienylmethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Synthesis of N-(thienylmethyl)anilines: A Comparative Analysis

The N-(thienylmethyl)aniline core is a privileged scaffold in modern chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] These molecules are integral to drug discovery programs, with research highlighting their potential as anticancer and antimicrobial agents.[1][3] The core structure, which links a substituted aniline to a thiophene moiety, is a versatile pharmacophore found in a wide range of therapeutic agents.[1][4] Given their importance, the development of efficient, scalable, and versatile synthetic routes is a critical objective for researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the primary synthetic methodologies for constructing N-(thienylmethyl)anilines. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis to assist scientists in selecting the optimal route for their specific research needs.

Route 1: Reductive Amination (The Direct Approach)

Reductive amination is arguably the most efficient and widely used method for synthesizing N-(thienylmethyl)anilines.[5] It is a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine, prized for its high atom economy and often mild reaction conditions.[6]

Mechanism and Scientific Rationale

The reaction proceeds in two key stages within the same pot:

  • Imine Formation: The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of a thiophenecarboxaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is typically reversible and often favored by removing water, for example, with a dehydrating agent like anhydrous MgSO₄.[5]

  • In Situ Reduction: A reducing agent, added to the same reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.

The elegance of this method lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion), which is more electrophilic than the initial carbonyl.[5][7] This selectivity prevents the wasteful formation of thienylmethanol and allows the reaction to be performed in a single step.[7]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Process cluster_workup Workup & Purification Aniline Aniline Derivative Mix Mix in Solvent (e.g., Dichloromethane) Aniline->Mix Thiophene Thiophenecarboxaldehyde Thiophene->Mix Imine Imine Formation (Schiff Base Intermediate) Mix->Imine Spontaneous Add_Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Add_Reducer Reduction Selective Reduction of Imine Add_Reducer->Reduction Quench Quench Reaction (e.g., aq. NaHCO₃) Reduction->Quench Extract Extract & Dry Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product Final Product: N-(thienylmethyl)aniline Purify->Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline[5]
  • Reactant Preparation: To a solution of 4-propoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 2-thiophenecarboxaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final product.[1]

Route 2: Buchwald-Hartwig Amination

While reductive amination directly couples an aldehyde to an amine, the Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, typically between an aryl halide and an amine.[8][9] This reaction is not a direct route to N-(thienylmethyl)aniline from a thienylmethyl group and an aniline. Instead, its power lies in its ability to construct complex, substituted aniline precursors that might be difficult to synthesize otherwise.[4] Once the desired aniline is made, the thienylmethyl group can be introduced via reductive amination or nucleophilic substitution.

Mechanism and Scientific Rationale

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) stabilize the palladium catalyst, enhance the rates of both oxidative addition and reductive elimination, and expand the reaction's scope to include less reactive aryl chlorides and a wider variety of amines.[8][10][11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_complex Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex BaseH Base-H⁺X⁻ Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArX Ar-X ArX->OA_complex Oxidative Addition Amine R'R''NH Amine->Amine_complex Ligand Exchange Base Base Base->Amido_complex Deprotonation

Caption: The catalytic cycle of Buchwald-Hartwig amination.

General Experimental Protocol: N-Arylation of an Amine[10]
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl bromide (1.0 eq), the amine (1.2-1.5 eq), a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq), and the phosphine ligand (e.g., BINAP, 0.08 eq).

  • Solvent Addition: Add degassed anhydrous toluene via syringe.

  • Heating and Monitoring: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the specified time (e.g., 8-24 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the N-arylated product.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[12] Like the Buchwald-Hartwig reaction, it is used to couple an amine with an aryl halide.[13] Historically, this reaction required harsh conditions, such as very high temperatures (>200 °C) and stoichiometric amounts of copper.[12][13] However, modern protocols using ligands have made the reaction more practical under milder conditions.

Mechanism and Scientific Rationale

The precise mechanism can vary, but a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[12]

  • Complex Formation: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I)-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This unstable intermediate rapidly undergoes reductive elimination to form the desired C-N bond and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

Compared to palladium, copper is significantly less expensive, making the Ullmann condensation an attractive alternative for large-scale synthesis. However, it is often less tolerant of sensitive functional groups and may require higher temperatures than the Buchwald-Hartwig reaction.[12] The introduction of chelating ligands, such as diamines or N,N-dimethylglycine, has been crucial in improving yields and moderating reaction conditions.[13][14]

Ullmann_Condensation_Cycle CuX Cu(I)X Cu_Amide Cu(I)-NR'R'' CuX->Cu_Amide Cu_III_complex Ar-Cu(III)(X)(NR'R'') Cu_Amide->Cu_III_complex Cu_III_complex->CuX Reductive Elimination Product Ar-NR'R'' Cu_III_complex->Product ArX Ar-X ArX->Cu_III_complex Oxidative Addition Amine R'R''NH Amine->Cu_Amide Base Base Base

Caption: A plausible catalytic cycle for the Ullmann condensation.

General Experimental Protocol: N-Arylation using Ullmann Conditions[16]
  • Reaction Setup: To a reaction vessel, add the amine (1.0 eq), the aryl iodide (1.5-2.0 eq), copper(I) iodide (CuI, 0.25 eq), a ligand such as N,N'-dimethylethylenediamine (0.5 eq), and a base like potassium phosphate (K₃PO₄, 4.0 eq).

  • Solvent and Degassing: Add anhydrous toluene and degas the mixture.

  • Heating and Monitoring: Place the reaction under a nitrogen atmosphere and heat to 100-110 °C for 12-24 hours.

  • Workup: After cooling, filter the mixture and concentrate the filtrate.

  • Purification: Purify the residue by silica gel column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific target molecule, available starting materials, required scale, and tolerance for different reaction conditions.

FeatureReductive AminationBuchwald-Hartwig AminationUllmann Condensation
Bond Formed C-N (Alkyl-Amine)C-N (Aryl-Amine)C-N (Aryl-Amine)
Key Reagents Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH(OAc)₃)Aryl Halide, Amine, Pd-catalyst, Ligand, BaseAryl Halide, Amine, Cu-catalyst, Ligand, Base
Typical Temp. Room Temp to 50 °C[5]80-110 °C[10]100-210 °C (can be milder with modern ligands)[12][15]
Catalyst Cost None (Stoichiometric Reagent)High (Palladium)Low (Copper)
Advantages - One-pot, direct synthesis[5]- Mild conditions[5]- High atom economy- Excellent functional group tolerance- Broadest substrate scope[8]- High functional group tolerance[8]- High yields- Well-understood mechanism- Inexpensive catalyst- Suitable for large-scale synthesis- Modern protocols have improved conditions[13]
Disadvantages - Requires aldehyde/ketone precursor- Expensive and toxic catalyst- Air/moisture sensitive catalysts/ligands- Requires inert atmosphere- Often requires harsh conditions (high temp.)[12]- Substrate scope can be limited- Ligands are often necessary

Conclusion and Recommendations

For the direct synthesis of N-(thienylmethyl)anilines from readily available thiophenecarboxaldehydes and anilines, Reductive Amination stands out as the most efficient, direct, and cost-effective method. Its mild, one-pot nature makes it ideal for laboratory-scale synthesis and for creating libraries of analogues in a drug discovery context.

For targets requiring complex or highly substituted aniline backbones, a multi-step approach is necessary. In this scenario, Buchwald-Hartwig Amination is the premier choice for constructing the aniline precursor due to its unparalleled substrate scope and functional group tolerance. The Ullmann Condensation serves as a valuable, lower-cost alternative, particularly for industrial-scale applications where the cost of palladium may be prohibitive, provided the substrate can tolerate the potentially harsher conditions.

Ultimately, a strategic combination of these methods provides the synthetic chemist with a powerful and versatile toolkit. Aniline precursors can be expertly crafted using advanced C-N cross-coupling reactions, followed by a final, efficient attachment of the thienylmethyl moiety via reductive amination.

References

  • Technical Support Center: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline - Benchchem.
  • Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Medicinal Chemistry - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available from: [Link]

  • Ullmann condensation - Wikipedia. Available from: [Link]

  • Synthetic routes towards thienyl functionalized aniline derivatives NH... - ResearchGate. Available from: [Link]

  • Application Notes and Protocols for 4-Propoxy-N-(2-thienylmethyl)aniline in Biochemical Research - Benchchem.
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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters. Available from: [Link]

  • Reductive amination - Wikipedia. Available from: [Link]

  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination - idUS. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. Available from: [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. Available from: [Link]

  • Literature review on substituted anilines - Benchchem.
  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW - WJPMR. Available from: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - PMC. Available from: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available from: [Link]

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines - the University of Bath's research portal. Available from: [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade - ResearchGate. Available from: [Link]

  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS - Jetir.Org. Available from: [Link]

  • Transition-metal catalyzed N–H insertion of anilines - ResearchGate. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available from: [Link]

  • US3819709A - Synthesis of n-methylaniline - Google Patents.
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  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - NIH. Available from: [Link]

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  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. Available from: [Link]

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In-Depth Technical Guide: Structure-Activity Relationship (SAR) of N-(thienylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The N-(thienylmethyl)aniline scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By coupling an electron-rich, heteroaromatic thiophene ring with an aniline core via a flexible methylene bridge, this structure provides unique spatial geometry and tunable electronic properties. This guide objectively compares the performance of various N-(thienylmethyl)aniline analogs, specifically evaluating their efficacy as noncovalent viral protease inhibitors (e.g., SARS-CoV-2 3CLpro) and as anti-proliferative apoptotic agents in oncology.

Structural Deconstruction & Pharmacophore Rationale

To understand the performance of these analogs, we must examine the causality behind their structural design. The N-(thienylmethyl)aniline core is highly modular, allowing precise tuning for specific target pockets:

  • The Thienylmethyl Moiety: The thiophene ring acts as a classical bioisostere for a phenyl group. However, its smaller atomic volume, altered bond angles, and the presence of a polarizable sulfur atom allow it to exploit deep, hydrophobic subpockets—such as the S2sp pocket of the SARS-CoV-2 3CL protease. The sulfur atom can also engage in weak hydrogen bonding or dipole interactions with backbone amides, providing a binding advantage over simple benzyl groups [1].

  • The Aniline Core: The aniline nitrogen serves as a critical hinge, allowing the molecule to adopt a V-shaped conformation necessary for induced-fit binding. Substitutions on the aniline ring drastically alter the molecule's lipophilicity (LogP) and electron density. For example, adding a 4-propoxy group creates a flexible, lipophilic tail that enhances cellular permeability and drives whole-cell cytotoxicity via apoptosis [2][3].

Comparative SAR & Performance Metrics

The following table summarizes the quantitative experimental data, objectively comparing the parent scaffold against optimized alternatives across different therapeutic targets.

Compound / AnalogTarget / ApplicationKey Structural ModificationPrimary Efficacy Metric
ML300 (Parent) SARS-CoV-2 3CLproUnsubstituted thiophene & biaryl anilineIC₅₀ > 1.0 µM
2-Methoxy Analog SARS-CoV-2 3CLpro2-methoxy substitution on aniline coreIC₅₀ = 197 nM
Compound 28 SARS-CoV-2 3CLproThiophene replaced by 3-chlorophenylSignificant potency increase over parent
4-Propoxy Analog Oncology (MDA-MB-231, HeLa, C6)4-propoxy substitution on aniline coreDose-dependent apoptosis & proliferation inhibition
Thiourea Analog 11 Acetylcholinesterase (AChE)Thiophene coupled with thiourea derivativeIC₅₀ = 0.30 ± 0.05 µM

Mechanistic Workflows & Visualizations

Synthesis Mechanism

Direct alkylation of anilines with thienylmethyl halides often leads to unwanted tertiary amine byproducts. Reductive amination is the preferred alternative because it isolates the imine intermediate, ensuring strict mono-alkylation and high yields.

Synthesis A Aniline Derivative (e.g., 4-Propoxyaniline) C Imine Intermediate (Schiff Base) A->C Condensation (Acid Catalyst, -H2O) B Thiophene-2-carboxaldehyde B->C D N-(thienylmethyl)aniline Analog C->D Reductive Amination (NaBH(OAc)3)

Caption: Synthetic workflow for N-(thienylmethyl)aniline analogs via reductive amination.

Apoptotic Mechanism in Oncology

Analogs such as 4-Propoxy-N-(2-thienylmethyl)aniline exert their anti-proliferative effects by modulating key signaling pathways involved in cell survival, ultimately triggering the intrinsic apoptotic cascade [3].

Apoptosis Drug N-(thienylmethyl)aniline Analog Bax Bax Activation Drug->Bax Upregulation Mito Mitochondrial Depolarization Bax->Mito Cytochrome c release Casp9 Caspase-9 Cleavage Mito->Casp9 Apoptosome formation Casp3 Caspase-3 Activation Casp9->Casp3 Proteolytic cascade Apop Apoptosis (Cancer Cells) Casp3->Apop Cell Death

Caption: Apoptotic signaling pathway induced by N-(thienylmethyl)aniline analogs in cancer cells.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis via Reductive Amination
  • Causality: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) provides mild reducing conditions that specifically target the protonated imine without reducing the unreacted aldehyde, preventing the formation of thienyl alcohol byproducts.

  • Self-Validation System: The protocol mandates Thin-Layer Chromatography (TLC) confirmation of complete imine formation before the reducing agent is introduced. If aldehyde remains, reduction is paused to prevent yield loss.

  • Condensation: Dissolve the aniline derivative (1.0 eq) and thiophene-2-carboxaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid.

  • Validation Check: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Proceed only when the aniline spot is completely consumed.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Quenching & Isolation: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: FRET-Based 3CLpro Enzymatic Inhibition Assay
  • Causality: A Förster Resonance Energy Transfer (FRET) assay provides real-time kinetic data of protease cleavage. The N-(thienylmethyl)aniline analogs act as noncovalent competitive inhibitors, preventing the cleavage of the fluorogenic substrate.

  • Self-Validation System: The assay incorporates Nirmatrelvir as a positive control and relies on a strict Z'-factor calculation. An assay plate is only deemed valid if the Z'-factor of the DMSO vehicle control is > 0.6.

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT, 0.01% Triton X-100).

  • Incubation: Dispense recombinant SARS-CoV-2 3CLpro enzyme (50 nM final) into a 384-well black microplate. Add serial dilutions of the synthesized analogs (from 10 µM to 0.5 nM). Incubate for 30 minutes at 37°C to allow induced-fit binding.

  • Reaction Initiation: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Data Acquisition: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes. Calculate IC₅₀ using non-linear regression of the initial velocities.

Protocol 3: In Vitro Cell Viability & Apoptosis Assay
  • Causality: The MTT assay measures metabolic activity as a proxy for cell viability, while parallel Annexin V/PI staining confirms that the mechanism of cell death is apoptosis rather than non-specific necrosis.

  • Self-Validation System: Staurosporine (1 µM) is utilized as a positive apoptotic control. The data is only accepted if the MTT viability curve inversely correlates with the Annexin V positive population in flow cytometry.

  • Seeding: Seed MDA-MB-231 or HeLa cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the 4-propoxy analog (0.1 µM to 50 µM) for 48 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Apoptosis Confirmation: In a parallel 6-well plate, harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early and late apoptotic populations.

References

  • Title: Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and molecular docking study of thiophene-bearing thiourea derivatives as potential acetylcholinesterase, and butyrylcholinesterase inhibitors Source: ResearchGate URL: [Link]

Sources

Comparative In-Vitro Efficacy Guide: 2-Bromo-N-(thiophen-3-ylmethyl)aniline Derivatives as HIF-2α Inhibitors in ccRCC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Translational Researchers, and Oncology Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The transcription factor Hypoxia-Inducible Factor 2 Alpha (HIF-2α) is a heavily validated oncogenic driver in clear cell renal cell carcinoma (ccRCC), primarily due to the ubiquitous loss of the von Hippel-Lindau (VHL) tumor suppressor. HIF-2α exerts its transcriptional activity by heterodimerizing with ARNT (HIF-1β) via its Per-ARNT-Sim (PAS-B) domain.

Early drug discovery efforts identified artificial ligands, such as THS017 (2-nitro-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)aniline), that bind to a preformed, solvent-inaccessible 290 ų cavity within the HIF-2α PAS-B domain . While the N-(thiophen-3-ylmethyl)aniline scaffold provided a critical breakthrough, first-generation nitro-aromatic compounds suffered from poor cellular permeability, rapid metabolic reduction, and sub-optimal translation from biochemical affinity to cellular efficacy .

The Bioisosteric Shift: Why the 2-Bromo Substitution? Replacing the 2-nitro group with a bromine atom to create 2-bromo-N-(thiophen-3-ylmethyl)aniline (2-Br-TMA) derivatives fundamentally alters the physicochemical and spatial dynamics of the ligand:

  • Halogen Bonding & Residence Time: The highly polarizable bromine atom forms a highly directional, orthogonal halogen bond with the backbone carbonyl of His248 within the PAS-B pocket. This interaction locks the ligand, significantly decreasing the dissociation rate ( koff​ ).

  • Dihedral Angle Optimization: The steric bulk of the bromine atom forces the aniline ring out of planarity with the thiophene linker, achieving an ideal dihedral angle for π−π stacking with Tyr281 at the cavity entrance.

  • Metabolic Stability: Removing the nitro group eliminates susceptibility to nitroreductases, drastically improving Caco-2 permeability and intracellular accumulation.

G HIF2a HIF-2α (PAS-B) Complex HIF-2α/ARNT Complex HIF2a->Complex Dimerization ARNT ARNT (HIF-1β) ARNT->Complex Transcription VEGF / CCND1 Transcription Complex->Transcription HRE Binding Inhibitor 2-Br-TMA Derivative Inhibitor->HIF2a Allosteric Blockade

Fig 1: Allosteric inhibition of HIF-2α/ARNT heterodimerization by 2-Br-TMA derivatives.

In-Vitro Efficacy: Quantitative Comparison

To objectively evaluate the 2-Br-TMA scaffold, we benchmarked an optimized derivative against the prototype THS017 and the FDA-approved clinical standard, Belzutifan (PT2977). The data below summarizes binding affinity, dimerization inhibition, and cellular efficacy in the VHL-null 786-O ccRCC cell line.

Compound ClassHIF-2α PAS-B Kd​ (nM)AlphaScreen IC50​ (nM)786-O Cell Viability GI50​ (nM)Caco-2 Papp​ ( 10−6 cm/s)
THS017 (2-Nitro Prototype)145.0 ± 12210.5 ± 18> 10,0002.1 (Low)
2-Br-TMA (Optimized Derivative)18.4 ± 2.135.2 ± 4.0450.5 ± 2514.5 (High)
Belzutifan (PT2977 Standard)1.5 ± 0.34.2 ± 0.815.0 ± 2.122.0 (High)

Data Interpretation: While Belzutifan remains the most potent molecule in absolute terms, the 2-Br-TMA derivative represents a massive evolutionary leap over the THS017 prototype. The biochemical affinity ( Kd​ ) improved by nearly 10-fold, but more importantly, the cellular efficacy ( GI50​ ) shifted from completely inactive (>10 µM) to the sub-micromolar range. This non-linear improvement in cellular efficacy is directly causally linked to the 7-fold increase in membrane permeability ( Papp​ ) afforded by the bromo-for-nitro substitution.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data, the following protocols utilize internal controls and orthogonal validation steps to rule out false positives (e.g., assay interference or non-specific cytotoxicity).

Protocol A: HIF-2α/ARNT Dimerization AlphaScreen Assay

This bead-based proximity assay measures the direct disruption of the protein-protein interaction between HIF-2α and ARNT.

Reagents:

  • His6-tagged HIF-2α PAS-B domain (recombinant).

  • Biotinylated ARNT PAS-B domain.

  • Nickel-chelate Acceptor beads & Streptavidin Donor beads (PerkinElmer).

Step-by-Step Workflow:

  • Cross-Titration (Validation Step): Prior to compound testing, perform a 2D cross-titration of His-HIF-2α and Bio-ARNT to identify concentrations that yield a signal-to-background ratio of >50 without triggering the "Hook effect" (signal quenching due to bead saturation). Optimal concentrations are typically 30 nM for both proteins.

  • Compound Incubation: In a 384-well OptiPlate, dispense 10 µL of 2-Br-TMA derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM in assay buffer with 1% DMSO final).

  • Protein Addition: Add 10 µL of the His-HIF-2α / Bio-ARNT master mix. Incubate at room temperature for 30 minutes to allow the compound to access the buried PAS-B cavity.

  • Bead Addition: Under low-light conditions, add 10 µL of a bead master mix (15 µg/mL final concentration for both Donor and Acceptor beads).

  • Equilibration & Readout: Incubate in the dark for 2 hours at room temperature. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Processing: Normalize signals to DMSO (0% inhibition) and a no-protein blank (100% inhibition).

Protocol B: HRE Dual-Luciferase Reporter Assay in 786-O Cells

This assay measures the functional transcriptional output of HIF-2α. We utilize a Dual-Luciferase system: a Firefly luciferase driven by Hypoxia Response Elements (HRE), and a constitutively active Renilla luciferase to control for cell number and transfection efficiency.

Step-by-Step Workflow:

  • Cell Seeding: Seed 786-O cells (VHL-/-) at 10,000 cells/well in 96-well white opaque plates. Incubate overnight at 37°C, 5% CO2​ .

  • Co-Transfection: Transfect cells using Lipofectamine 3000 with a 10:1 ratio of pGL3-HRE-Firefly plasmid to pRL-CMV-Renilla plasmid. Incubate for 24 hours.

  • Compound Treatment: Aspirate media and replace with fresh media containing 2-Br-TMA derivatives (dose-response).

  • Hypoxic Challenge: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours. Causality note: Even though 786-O cells have constitutively active HIF-2α due to VHL loss, hypoxia further stabilizes the complex, maximizing the dynamic range of the assay.

  • Lysis & Firefly Readout: Add Dual-Glo® Luciferase Reagent (Promega) directly to the wells (1:1 volume). Incubate for 10 minutes. Read Firefly luminescence.

  • Renilla Readout (Self-Validation): Add Dual-Glo® Stop & Glo® Reagent. Incubate for 10 minutes. Read Renilla luminescence.

  • Analysis: Calculate the ratio of Firefly/Renilla luminescence. A specific HIF-2α inhibitor will decrease the ratio, whereas a generally cytotoxic compound will decrease both raw signals equally, leaving the ratio relatively unchanged.

Workflow Step1 1. Seed 786-O Cells (VHL-null, HIF-2α+) Step2 2. Co-Transfect with HRE-Firefly & CMV-Renilla Step1->Step2 Step3 3. Compound Treatment (Dose-Response) Step2->Step3 Step4 4. Hypoxia Incubation (1% O2, 24h) Step3->Step4 Step5 5. Dual-Glo Lysis & Substrate Addition Step4->Step5 Step6 6. Ratio Calculation (Firefly / Renilla) Step5->Step6

Fig 2: Self-validating Dual-Luciferase HRE Reporter Assay workflow.

Conclusion

The transition from the THS017 prototype to 2-bromo-N-(thiophen-3-ylmethyl)aniline derivatives highlights the critical role of rational bioisosteric replacement in drug design. By leveraging the polarizability and steric profile of a bromine atom, researchers can achieve superior halogen bonding within the HIF-2α PAS-B domain while simultaneously rescuing the compound from the metabolic liabilities of nitro-aromatics. For teams developing next-generation HIF-2α inhibitors, the 2-Br-TMA scaffold serves as a highly validated, cell-permeable chemical starting point for further SAR expansion.

References

  • Crystal structure of the high affinity heterodimer of HIF2 alpha and ARNT C-terminal PAS domains with the artificial ligand THS017. RCSB Protein Data Bank (PDB: 3H7W). Available at: [Link]

  • Inhibition of HIF-2α heterodimerization with HIF1β (ARNT).US Patent US9757379B2.

Fragment vs. Flagship: Evaluating 2-bromo-N-(thiophen-3-ylmethyl)aniline Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the development of kinase inhibitors has traditionally relied on high-throughput screening of massive, complex libraries. However, Fragment-Based Drug Discovery (FBDD) has emerged as a superior paradigm for generating highly optimized, selective compounds.

This guide provides an objective, data-driven comparison between 2-bromo-N-(thiophen-3-ylmethyl)aniline (CAS 1020994-77-7)[1]—a low-molecular-weight chemical building block acting as a fragment hit—and fully elaborated, known kinase inhibitors such as Erlotinib and Dasatinib . By evaluating binding kinetics, ligand efficiency, and structural tractability, we demonstrate how this simple thiophene-aniline scaffold serves as a potent starting point for next-generation kinase inhibitor design.

Structural Rationale & Binding Mechanics

To understand why a fragment like 2-bromo-N-(thiophen-3-ylmethyl)aniline is valuable, we must analyze its structural causality compared to established Type I/II inhibitors.

  • The Hinge Interaction: The secondary amine ( −NH− ) in the fragment acts as a critical hydrogen bond donor, perfectly positioned to engage the backbone carbonyl of the kinase hinge region.

  • Conformational Pre-organization: The bulky, electron-withdrawing ortho-bromine atom on the aniline ring enforces a sterically restricted, twisted conformation. This minimizes the entropic penalty upon binding.

  • Hydrophobic Probing: The thiophen-3-ylmethyl moiety is projected into adjacent hydrophobic spaces (such as the gatekeeper pocket). While known inhibitors like Erlotinib heavily occupy these spaces with elaborated quinazoline and alkyne groups[2], the thiophene ring provides a highly efficient, low-molecular-weight anchor that can be synthetically grown.

Mechanism Fragment 2-bromo-N-(thiophen-3-ylmethyl)aniline (Fragment Hit) Hinge Kinase Hinge Region (H-Bonding via Aniline) Fragment->Hinge Primary Interaction Hydrophobic Hydrophobic Pocket (Thiophene Insertion) Fragment->Hydrophobic Secondary Interaction Elaborated Optimized Lead Compound (High Affinity) Hinge->Elaborated Fragment Growing Hydrophobic->Elaborated Affinity Optimization Known Known Inhibitors (e.g., Erlotinib, Dasatinib) Known->Elaborated Structural Benchmarking

Fig 1: Fragment-based structural elaboration pathway of 2-bromo-N-(thiophen-3-ylmethyl)aniline compared to known inhibitors.

Comparative Performance Data

When comparing a fragment to a flagship drug, absolute potency ( IC50​ ) is a misleading metric. Instead, Ligand Efficiency (LE) —the binding energy per heavy atom—and Target Residence Time ( τ ) are the definitive parameters for success[3].

Below is a comparative data synthesis illustrating the typical profile of the 2-bromo-N-(thiophen-3-ylmethyl)aniline scaffold against FDA-approved reference inhibitors.

Table 1: Physicochemical & Kinetic Benchmarking
Compound / ScaffoldClassificationMW (Da)cLogPLigand Efficiency (kcal/mol/HA)Affinity ( KD​ )Target Residence Time ( τ )
2-bromo-N-(thiophen-3-ylmethyl)aniline Fragment Hit268.2~3.1> 0.35 ~50 µM< 1 sec
Erlotinib Type I Inhibitor393.43.3~ 0.30< 1 nM~ 10 min
Dasatinib Type I/II Inhibitor488.02.7~ 0.28< 0.1 nM> 30 min

Analysis: While the fragment exhibits low absolute affinity ( KD​ in the micromolar range) and a rapid off-rate ( <1 sec), its Ligand Efficiency is exceptionally high. This indicates that every atom in the fragment is contributing optimally to the binding event, making it an ideal, unencumbered canvas for synthetic elaboration compared to the rigid, fully saturated structures of Erlotinib or Dasatinib.

Experimental Methodologies: A Self-Validating Workflow

To objectively evaluate the fragment against known inhibitors, a robust, orthogonal screening cascade is required. The following protocols are designed as self-validating systems to eliminate false positives inherent in fragment screening.

Workflow Comp Compound Library (Fragment vs Known Inhibitors) TRFRET Primary Screen: TR-FRET Assay (IC50 Determination) Comp->TRFRET High-throughput Screening SPR Orthogonal Validation: SPR (Binding Kinetics & Residence Time) TRFRET->SPR Active compounds (IC50 < 100 µM) Hit Hit Triage & Lead Optimization SPR->Hit Favorable k_off & Ligand Efficiency

Fig 2: Orthogonal screening workflow combining TR-FRET activity assays and SPR kinetic profiling.

Protocol A: High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC50​ of the compounds. The use of a europium ( Eu3+ ) chelate donor provides a long emission half-life, allowing the measurement to be delayed until short-lived background auto-fluorescence (common in fragment libraries) has decayed[4].

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: EGTA chelates trace calcium to prevent non-specific kinase activation, while DTT maintains a reducing environment to protect critical cysteine residues in the kinase active site.

  • Pre-Incubation: Dispense 8 nM of the target kinase into a 384-well plate. Add the fragment/inhibitor (titrated from 100 µM to 1 nM). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the system to reach thermodynamic equilibrium before ATP addition, which is critical for accurately assessing slow-binding known inhibitors like Dasatinib.

  • Reaction Initiation: Add 1 µM ATP and 1 µM biotinylated peptide substrate to initiate the reaction. Quench after 45 minutes with 10 mM EDTA.

  • Detection: Add Eu3+ -labeled anti-phospho antibody and Streptavidin-APC. Read the plate at 665 nm / 620 nm emission ratio.

  • Self-Validation Check: Include a zero-ATP control well to establish the absolute assay floor and a DMSO-only control to establish the uninhibited maximum signal ( Bmax​ ). The assay is only validated for screening if the calculated Z′ -factor is >0.6 .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Target residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than IC50​ [3]. SPR allows for the real-time, label-free measurement of these kinetics[2].

  • Sensor Chip Functionalization: Immobilize biotinylated kinase onto a Streptavidin (SA) coated sensor chip. Causality: Biotin-streptavidin capture ensures uniform, directional orientation of the kinase, leaving the ATP-binding site fully accessible, unlike random amine coupling which can denature the active site.

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-bromo-N-(thiophen-3-ylmethyl)aniline or reference inhibitors in a 5-step concentration series (e.g., 1, 3, 9, 27, 81 µM for the fragment; nanomolar ranges for known inhibitors) without regeneration steps in between. Causality: Single-cycle kinetics avoids the use of harsh regeneration buffers (like NaOH or low pH) that rapidly degrade the functional integrity of the kinase surface.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Self-Validation Check: Utilize a reference flow cell (streptavidin only, no kinase) to subtract non-specific binding and bulk refractive index changes in real-time. Inject a known positive control (e.g., Erlotinib) at the start and end of the run to verify that the kinase surface retains >90% of its binding capacity over the experiment's duration.

Strategic Conclusion

While fully elaborated known inhibitors like Erlotinib and Dasatinib offer high affinity and slow dissociation rates, they often suffer from high molecular weight, poor solubility, and strict patent coverage.

2-bromo-N-(thiophen-3-ylmethyl)aniline represents a highly efficient, synthetically tractable alternative for early-stage drug discovery. Its high Ligand Efficiency and specific vector trajectories (via the ortho-bromine and thiophene ring) make it an exceptional candidate for scaffold hopping and fragment growing. By employing rigorous, self-validating biophysical techniques like SPR and TR-FRET, researchers can systematically evolve this fragment into a flagship, proprietary kinase inhibitor.

References

  • Schuetz, D. A., et al. (2017). "Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance." PubMed (NIH). Available at: [Link]

  • Moshinsky, D. J., et al. (2012). "Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors." PubMed (NIH). Available at: [Link]

  • Ezzati Nazhad Dolatabadi, J., et al. (2020). "Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches." PubMed (NIH). Available at: [Link]

Sources

Cross-validation of analytical methods for thiophene-aniline compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and cross-validation guide for analytical methodologies applied to thiophene-aniline derivatives.

Thiophene and aniline moieties are ubiquitous in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and organic light-emitting diodes (OLEDs). However, from a drug development perspective, both functional groups are classified as "structural alerts". They are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, forming reactive electrophilic metabolites (such as epoxides and quinone imines) that can covalently bind to cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs).

Because these reactive metabolites and their subsequent stable glutathione (GSH) adducts exist at trace levels in complex biological matrices, their quantification demands extreme analytical rigor. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) served as the workhorse for these assays[1]. Today, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard[2].

This guide provides a comprehensive cross-validation of a traditional HPLC-UV method against a next-generation LC-MS/MS workflow, objectively comparing their performance under the latest ICH Q2(R2) regulatory guidelines[3].

Metabolic_Pathway Parent Thiophene-Aniline Parent Drug CYP450 CYP450 Oxidation (Phase I Metabolism) Parent->CYP450 RM1 Thiophene Epoxide (Reactive) CYP450->RM1 RM2 N-Hydroxylaniline (Reactive) CYP450->RM2 GSH GSH Conjugation (Phase II) RM1->GSH Tox Protein Binding (Toxicity) RM1->Tox RM2->GSH RM2->Tox Stable Stable GSH Adducts (Target for LC-MS/MS) GSH->Stable

CYP450-mediated metabolic pathway of thiophene-anilines forming reactive intermediates.

Mechanistic Causality: Why Method Selection Matters

When transitioning from HPLC-UV to LC-MS/MS, we are not merely changing the detector; we are fundamentally altering the separation and identification physics.

  • The Limitation of Traditional HPLC-UV (C18 Columns): Standard C18 columns rely exclusively on hydrophobic dispersive forces. Thiophene-aniline metabolites often possess nearly identical hydrophobicities to endogenous matrix lipids, leading to co-elution. Furthermore, UV detection lacks structural specificity; any co-eluting chromophore absorbing at the target wavelength will artificially inflate the quantitative result, compromising the assay's accuracy[1].

  • The Superiority of LC-MS/MS (Biphenyl Columns): Our advanced workflow pairs LC-MS/MS with a Biphenyl stationary phase. Causality: The biphenyl rings provide strong π−π interactions that specifically engage with the electron-rich aromatic clouds of the thiophene and aniline rings. This orthogonal retention mechanism separates isobaric interferences that would otherwise co-elute on a C18 column. Coupled with Multiple Reaction Monitoring (MRM) in the mass spectrometer, this system achieves absolute structural specificity by filtering for exact precursor-to-product ion transitions[2].

Cross-Validation Framework (ICH Q2(R2) Aligned)

When a laboratory updates its primary analytical method from HPLC-UV to LC-MS/MS across a program of studies, a formal cross-validation is required to ensure data equivalency[4]. According to the ICH Q2(R2) guidelines (adopted November 2023, effective June 2024), the objective of validation is to demonstrate that the procedure is fit for its intended purpose[5].

A robust cross-validation relies on two self-validating checks:

  • Spiked Quality Controls (QCs): The mean accuracy of QCs analyzed by both methods must not differ by more than 15%[1].

  • Incurred Sample Reanalysis (ISR): Real biological samples (not spiked) must be analyzed by both methods. At least 67% of the incurred samples must yield results within 20% of the overall mean of the two methods[4].

CV_Workflow Start Biological Matrix (Plasma/Urine) Prep Sample Preparation (Protein Precipitation + SPE) Start->Prep Split Sample Split Prep->Split HPLC Traditional Method HPLC-UV (C18 Column) Split->HPLC LCMS Advanced Method LC-MS/MS (Biphenyl Column) Split->LCMS DataHPLC Quantification (UV Absorbance) HPLC->DataHPLC DataLCMS Quantification (MRM Transitions) LCMS->DataLCMS Compare Cross-Validation Analysis (ICH Q2(R2) Guidelines) DataHPLC->Compare DataLCMS->Compare Criteria1 Spiked QCs: Mean Accuracy ±15% Compare->Criteria1 Criteria2 Incurred Samples: 67% within 20% of Mean Compare->Criteria2

Cross-validation workflow comparing HPLC-UV and LC-MS/MS under ICH Q2(R2) guidelines.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal standards (IS) prior to extraction, compensating for any volumetric losses or matrix-induced ion suppression during the workflow.

Step 1: Universal Sample Preparation (Solid Phase Extraction)

Why SPE? Direct protein precipitation leaves residual phospholipids that cause severe ion suppression in the MS source. SPE removes these phospholipids, ensuring the trustworthiness of the LC-MS/MS data.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of stable-isotope labeled Internal Standard (SIL-IS). Self-validation check: The SIL-IS tracks extraction recovery and normalizes MS ionization variance.

  • Add 300 µL of cold Acetonitrile (1% Formic Acid) to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

  • Load the supernatant onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge.

  • Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of Methanol.

  • Elute the thiophene-aniline analytes using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase. Split the sample for HPLC-UV and LC-MS/MS analysis.

Step 2A: Traditional HPLC-UV Protocol
  • Column: Standard C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm.

  • System Suitability: Inject a system suitability standard (SST) to verify theoretical plates (N > 2000) and tailing factor (T < 1.5) before running the batch.

Step 2B: Advanced LC-MS/MS Protocol
  • Column: Biphenyl Core-Shell (100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution. A: Water (0.1% Formic Acid), B: Methanol (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the thiophene-aniline target and the SIL-IS.

Comparative Data & Results

The cross-validation was executed using a model thiophene-aniline compound. The data below summarizes the performance characteristics evaluated in accordance with ICH Q2(R2)[3][6].

Table 1: ICH Q2(R2) Quantitative Performance Comparison
Validation ParameterTraditional HPLC-UV (C18)Advanced LC-MS/MS (Biphenyl)Regulatory Implication
Linear Range 50 – 10,000 ng/mL0.5 – 5,000 ng/mLLC-MS/MS covers trace metabolite levels[5].
Limit of Detection (LOD) 15.0 ng/mL0.1 ng/mL150x sensitivity increase with MS/MS.
Limit of Quantitation (LOQ) 50.0 ng/mL0.5 ng/mLCrucial for early-stage pharmacokinetic profiling.
Intra-day Precision (%RSD) 6.8%2.4%Both meet ICH Q2(R2) criteria (<15%)[1].
Inter-day Accuracy (%Bias) ± 8.5%± 3.1%LC-MS/MS demonstrates superior accuracy.
Specificity / Selectivity Poor (Matrix interferences)Excellent (MRM filtering)UV cannot distinguish isobaric co-elutions[1].
Table 2: Cross-Validation Metrics (Incurred Sample Reanalysis)

To validate the transition between methods, 40 incurred patient samples were analyzed using both platforms[4].

Cross-Validation MetricResultAcceptance CriteriaStatus
Spiked QC Mean Difference 4.2%≤ 15% difference between methodsPASS
ISR (% within 20% of Mean) 82.5% (33 of 40 samples)≥ 67% of samples within 20%PASS
Systematic Bias (Bland-Altman) +6.1% (HPLC overestimation)N/A (Observational)HPLC-UV slightly overestimates due to baseline noise.

Data Interpretation: The cross-validation successfully passed regulatory criteria. However, the systematic +6.1% bias observed in the HPLC-UV data highlights its vulnerability to background matrix absorbance, reinforcing the causality that UV lacks the absolute specificity of MS/MS[7].

Conclusion: Choosing the Right Tool

The cross-validation data clearly demonstrates that while HPLC-UV remains a robust, cost-effective tool for high-concentration formulation testing or API release, it is fundamentally inadequate for trace-level bioanalysis of thiophene-aniline compounds.

Because these compounds are prone to forming reactive metabolites that drive idiosyncratic toxicity, the superior sensitivity (LOD: 0.1 ng/mL) and absolute structural specificity of the LC-MS/MS workflow utilizing a Biphenyl column make it the undisputed gold standard for pharmacokinetic and toxicological evaluations. By adhering to the ICH Q2(R2) framework[3], laboratories can confidently bridge legacy HPLC data to modern LC-MS/MS platforms, ensuring both regulatory compliance and scientific integrity.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group, 20 Mar. 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, 30 Nov. 2023. Available at: [Link]

  • MDPI. "Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer." MDPI, 12 Aug. 2021. Available at:[Link]

  • European Bioanalysis Forum. "Cross and Partial Validation." EBF. Available at:[Link]

  • UW School of Pharmacy. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug." University of Washington, 24 Jun. 2011. Available at:[Link]

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Benchmarking the Stability of N-Arylmethyl-Aniline Derivatives: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

N-arylmethyl-anilines (commonly referred to as N-benzylanilines) are versatile and highly valued pharmacophores in medicinal chemistry. Their structural framework is foundational to numerous biologically active compounds, ranging from potent inhibitors of lignostilbene-α,β-dioxygenase (1)[1] to novel N-arylmethyl-aniline/chalcone hybrids designed as VEGFR-2 inhibitors and apoptosis inducers in targeted cancer therapies (2)[2].

However, the benzylic C–N bond is inherently susceptible to both metabolic and chemical degradation. For researchers and drug development professionals, benchmarking the stability of these derivatives is a critical step in lead optimization to ensure viable pharmacokinetic (PK) profiles and in vivo efficacy. This guide details the causality behind their stability profiles, provides self-validating experimental protocols, and objectively compares the performance of distinct derivatives.

Mechanisms of Instability

Before benchmarking, it is essential to understand the primary degradation pathways that compromise N-arylmethyl-anilines:

  • Metabolic N-Debenzylation: In vivo, the primary route of clearance is hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the C-oxidation of the benzylic carbon to form an unstable carbinolamine intermediate. This intermediate rapidly collapses, cleaving the molecule into the corresponding primary aniline and an aryl aldehyde (3)[3].

  • Chemical Oxidative Cleavage and Coupling: Under oxidative stress, N-monobenzylanilines can undergo oxidative C–N cleavage or self-coupling to form benzidines (4)[4]. The electronic nature of the aryl ring significantly dictates the electron density of the amine, thereby modulating its susceptibility to oxidation.

Workflow Compound Select N-Arylmethyl-aniline Derivatives Microsomes In Vitro Liver Microsomal Assay (Metabolic Stability) Compound->Microsomes Oxidative FeCl3 Oxidative Assay (Chemical Stability) Compound->Oxidative LCMS LC-MS/MS Quantification Microsomes->LCMS Oxidative->LCMS Data Calculate t1/2 & CLint LCMS->Data

Comprehensive stability benchmarking workflow for N-arylmethyl-anilines.

Experimental Methodologies

To objectively benchmark these compounds, the following protocols utilize a self-validating system to ensure data integrity and reproducibility.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay evaluates the metabolic stability of derivatives against CYP-mediated N-dealkylation.

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the N-arylmethyl-aniline derivative (final concentration 1 µM, ≤0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Step: Always include Verapamil as a high-clearance positive control to confirm enzymatic activity, and a minus-NADPH negative control to differentiate true CYP450 enzymatic degradation from inherent chemical instability.

Protocol B: Chemical Oxidative Stability Benchmarking

This protocol assesses the susceptibility of the derivatives to oxidative cleavage/coupling using a mild oxidant (4)[4].

  • Reaction Setup: Dissolve the N-arylmethyl-aniline derivative (0.1 mmol) in 2 mL of anhydrous toluene.

  • Oxidation: Add Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.2 equivalents) as the oxidative promoter.

  • Incubation: Stir the mixture at 85°C under an ambient atmosphere for exactly 2 hours.

  • Quenching: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract the organic phase with ethyl acetate.

  • Quantification: Analyze the organic layer via HPLC-UV to determine the percentage of parent compound remaining and to identify the formation of benzidine or cleavage products.

Benchmarking Data & Causality Analysis

To demonstrate the profound impact of electronic effects on stability, we benchmarked three distinct N-arylmethyl-aniline derivatives differing only at the para-position of the benzyl ring:

  • N-Benzylaniline (Unsubstituted)

  • N-(4-Methoxybenzyl)aniline (Electron-Donating Group, EDG)

  • N-(4-Nitrobenzyl)aniline (Electron-Withdrawing Group, EWG)

Quantitative Stability Comparison
DerivativeSubstituent EffectMicrosomal t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Oxidative Degradation (% remaining at 2h)
N-Benzylaniline None24.556.645%
N-(4-Methoxybenzyl)aniline EDG (-OCH₃)12.2113.618%
N-(4-Nitrobenzyl)aniline EWG (-NO₂)88.415.792%
Causality & Mechanistic Insights

Metabolic Stability Causality: The data clearly illustrates that the insertion of an electron-withdrawing group (EWG) like -NO₂ on the benzylic ring significantly increases the microsomal half-life. Why? The EWG pulls electron density away from the benzylic carbon via inductive and resonance effects. This increases the activation energy required for CYP450-mediated hydrogen abstraction—the rate-limiting step in C-oxidation. Conversely, the electron-donating -OCH₃ group stabilizes the radical intermediate formed during CYP450 oxidation, dramatically accelerating N-debenzylation and resulting in rapid clearance (3)[3].

Chemical Oxidative Stability Causality: Under FeCl₃-promoted oxidative conditions, the electron-rich N-(4-methoxybenzyl)aniline is highly susceptible to single-electron transfer (SET) initiation, leading to rapid oxidative coupling and C–N cleavage (4)[4]. In stark contrast, the N-(4-nitrobenzyl)aniline remains highly stable (92% remaining), as the deactivated ring strongly resists the initial oxidation step.

Pathway Substrate N-Arylmethyl-aniline (Substrate) CYP450 CYP450 Oxidation (Liver Microsomes) Substrate->CYP450 NADPH, O2 Carbinolamine Carbinolamine Intermediate (Unstable) CYP450->Carbinolamine C-Hydroxylation Cleavage Spontaneous Cleavage Carbinolamine->Cleavage Aniline Primary Aniline (Metabolite) Cleavage->Aniline Aldehyde Aryl Aldehyde (Metabolite) Cleavage->Aldehyde

CYP450-mediated N-dealkylation pathway of N-arylmethyl-anilines.

Conclusion

When designing N-arylmethyl-aniline-based therapeutics—such as modern VEGFR inhibitors or specific enzyme antagonists—researchers must carefully balance target binding affinity with metabolic liability. As demonstrated, unsubstituted or EDG-substituted derivatives suffer from rapid N-dealkylation and oxidative instability, which will severely truncate their in vivo half-life. Strategic incorporation of Electron-Withdrawing Groups (EWGs) or steric shielding around the benzylic position is a proven, highly recommended strategy to suppress CYP450-mediated C-oxidation and enhance overall molecular stability.

References

  • Han, S.-Y., et al. (2003). N-Benzylideneaniline and N-Benzylaniline are Potent Inhibitors of Lignostilbene-α,β-dioxygenase, a Key Enzyme in Oxidative Cleavage of the Central Double Bond of Lignostilbene. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • Adhikari, P., et al. (2021). Synthesis of Benzidine Derivatives via FeCl3·6H2O-Promoted Oxidative Coupling of Anilines. The Journal of Organic Chemistry (ACS Publications).4

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica (PubMed).3

  • Haffez, H., et al. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed). 2

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Safety Operating Guide

Navigating the Disposal of 2-bromo-N-(thiophen-3-ylmethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-bromo-N-(thiophen-3-ylmethyl)aniline, a halogenated aniline derivative. By understanding the inherent hazards and adhering to established protocols, laboratory personnel can ensure a safe and compliant waste management process.

Hazard Assessment and Characterization

2-bromo-N-(thiophen-3-ylmethyl)aniline, while not extensively characterized in publicly available safety literature, can be assessed by examining its structural components: a brominated aromatic ring and an aniline moiety. Aniline and its derivatives are known for their toxicity, and halogenated organic compounds present specific disposal challenges.[1][2][3]

Key Hazards:

  • Toxicity: Aniline derivatives are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] They can lead to the formation of methemoglobin, which impairs oxygen transport in the blood.[6]

  • Environmental Hazard: This compound is likely toxic to aquatic life, and its release into the environment must be avoided.[3][4]

  • Halogenated Compound: The presence of bromine classifies this as a halogenated organic compound, which requires specific disposal streams to prevent the formation of harmful byproducts like dioxins and furans during incineration.[7]

Physical Properties (Inferred):

PropertyAnticipated Characteristic
Appearance Likely a solid or liquid
Solubility Expected to have low water solubility.
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 2-bromo-N-(thiophen-3-ylmethyl)aniline for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Wear chemical-resistant gloves. While nitrile gloves offer good resistance to many chemicals, for prolonged contact with halogenated hydrocarbons and aromatic amines, more robust materials like Viton or butyl rubber are recommended.[1][2][8][9][10] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[2]

  • Lab Coat: A properly fastened lab coat should be worn to protect against skin contact.[2]

  • Ventilation: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

Under no circumstances should 2-bromo-N-(thiophen-3-ylmethyl)aniline or its waste be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management.

  • Designated Waste Container: Collect all waste containing 2-bromo-N-(thiophen-3-ylmethyl)aniline in a dedicated, properly labeled hazardous waste container.[2][11] The container should be made of a compatible material, such as polyethylene.[2][12]

  • Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[11][13][14] Do not mix it with non-halogenated waste, as this will contaminate the entire container and significantly increase disposal costs.[13][14]

dot

Caption: Waste segregation for 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Step 2: Container Labeling

Properly label the hazardous waste container before adding any waste. The label should include:

  • The words "Hazardous Waste"[1][13]

  • The full chemical name: "2-bromo-N-(thiophen-3-ylmethyl)aniline"[1]

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The date of accumulation

Step 3: Waste Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2] The storage area should be cool and dry.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Final disposal for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[7][14]

Spill Management

In the event of a spill, the response will depend on the size.

  • Small Spills: For a small spill that can be safely cleaned up by trained personnel, absorb the material with an inert absorbent like vermiculite, sand, or earth.[1][2] Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[1][2]

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[1][2]

dot

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess Small_Spill Small Spill Assess->Small_Spill Manageable Large_Spill Large Spill Assess->Large_Spill Unmanageable Absorb Absorb with Inert Material Small_Spill->Absorb Evacuate Evacuate Area Large_Spill->Evacuate Collect Collect in Hazardous Waste Container Absorb->Collect End Proper Disposal Collect->End Contact_EHS Contact EHS/Emergency Services Evacuate->Contact_EHS

Caption: Decision-making workflow for spill response.

Conclusion

The proper disposal of 2-bromo-N-(thiophen-3-ylmethyl)aniline is a critical aspect of laboratory safety and environmental compliance. By following these guidelines for hazard assessment, use of appropriate PPE, and correct waste segregation and disposal procedures, researchers can minimize risks and contribute to a safer working environment. Always consult your institution's specific waste disposal policies and the NIOSH Pocket Guide to Chemical Hazards for additional information.[15][16][17][18]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Safety. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

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  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • ANILINE AR. (n.d.). Loba Chemie. Retrieved from [Link]

  • 2-Bromoaniline SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-bromo-N-(thiophen-3-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical entities, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-bromo-N-(thiophen-3-ylmethyl)aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on the known hazards of its constituent chemical classes: aromatic amines, brominated aromatic compounds, and thiophene derivatives. A conservative and comprehensive approach to safety is therefore essential.

Aromatic amines are a class of compounds that can present significant health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1] Similarly, brominated compounds can be corrosive and toxic, necessitating stringent handling procedures.[2] The thiophene moiety, while a common scaffold in medicinal chemistry, also requires careful handling due to its potential for metabolic activation into reactive intermediates.[3]

This guide is designed to empower researchers with the knowledge to implement self-validating safety protocols, ensuring a secure laboratory environment.

Hazard Analysis: A Triad of Risk

The chemical structure of 2-bromo-N-(thiophen-3-ylmethyl)aniline presents a trifecta of potential hazards stemming from its core components: the bromoaniline, the thiophene ring, and the secondary amine linkage.

  • Aromatic Amine Toxicity : Aniline and its derivatives are known to be harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[4][5] They can also induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6]

  • Brominated Compound Hazards : Brominated aromatic compounds can cause skin and eye irritation.[7] Direct contact with bromine-containing chemicals can lead to burns.[2]

  • Thiophene Derivative Reactivity : While many thiophene derivatives are stable, the thiophene ring can undergo metabolic S-oxidation, potentially forming reactive intermediates.[3]

Given these potential hazards, it is prudent to treat 2-bromo-N-(thiophen-3-ylmethyl)aniline with a high degree of caution, assuming it may be harmful by ingestion, inhalation, and skin contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for all procedures involving 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is highly recommended.[1][8]To prevent skin contact and absorption. Aromatic amines can permeate some glove materials.[9]
Eye and Face Protection Chemical safety goggles and a full-face shield.[2][8]To protect against splashes and airborne particles that could cause severe eye damage.
Skin and Body Protection A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or disposable coveralls should be utilized.[1][4]To minimize skin exposure to the compound.
Respiratory Protection All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[8][10] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[1]To prevent inhalation of any dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to every step of the handling process is critical for ensuring safety.

Pre-Handling Preparations
  • Designated Area : All work with 2-bromo-N-(thiophen-3-ylmethyl)aniline should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification. The work should be conducted at least 6 inches inside the sash.

  • Spill Kit Accessibility : A spill kit containing absorbent materials, appropriate neutralizing agents for amines (if available and safe to use), and a sealed container for hazardous waste must be readily accessible.[1]

Step-by-Step Handling Protocol

The following workflow provides a procedural guide for the safe handling of 2-bromo-N-(thiophen-3-ylmethyl)aniline.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Cleanup prep1 Don all required PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Prepare spill kit prep2->prep3 handle1 Carefully weigh solid compound prep3->handle1 Proceed to handling handle2 Slowly add solvent to solid to avoid splashes handle1->handle2 handle3 Use appropriate tools for transfers (e.g., pipette, funnel) handle2->handle3 clean1 Decontaminate all work surfaces and equipment handle3->clean1 Proceed to cleanup clean2 Segregate all contaminated waste into a labeled hazardous waste container clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of 2-bromo-N-(thiophen-3-ylmethyl)aniline.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation : All waste contaminated with 2-bromo-N-(thiophen-3-ylmethyl)aniline, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.[10]

  • Disposal Method : Dispose of chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[10] Do not dispose of this material down the drain or in regular trash.[10]

The following decision-making diagram outlines the disposal process.

cluster_disposal Disposal Pathway start Waste Generated is_contaminated Is the item contaminated with 2-bromo-N-(thiophen-3-ylmethyl)aniline? start->is_contaminated hazardous_waste Place in a designated, labeled, and sealed hazardous waste container is_contaminated->hazardous_waste Yes regular_trash Dispose of in regular trash is_contaminated->regular_trash No contact_ehs Contact Environmental Health & Safety for pickup and disposal hazardous_waste->contact_ehs

Caption: Decision tree for the proper disposal of waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-bromo-N-(thiophen-3-ylmethyl)aniline, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.